molecular formula C15H28 B1214565 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane CAS No. 20479-00-9

2,6,10,10-Tetramethylbicyclo[7.2.0]undecane

Cat. No.: B1214565
CAS No.: 20479-00-9
M. Wt: 208.38 g/mol
InChI Key: SITKOPDZOGHVLY-UHFFFAOYSA-N
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Description

2,6,10,10-Tetramethylbicyclo[7.2.0]undecane is a saturated bicyclic sesquiterpene with the molecular formula C15H24 and an average molecular mass of 204.36 g/mol . As a member of the bicyclo[7.2.0]undecane family, this compound is of significant interest in organic chemistry and natural product research. Its structure is related to various sesquiterpenoids found in nature, which are often investigated for their roles as precursors to more complex, bioactive molecules . For instance, the biosynthetic pathways of other sesquiterpenes, such as the antimalarial drug artemisinin, involve similar bicyclic frameworks, highlighting the value of such structures in studying terpenoid metabolism and oxidation reactions in plants . The fully hydrogenated (saturated) nature of this specific compound makes it a valuable standard for chromatographic analysis and a stable intermediate or starting material in synthetic organic chemistry for the preparation of more complex derivatives . Researchers utilize it in hydrogenation studies, catalytic processes, and the exploration of structure-activity relationships within the sesquiterpene class . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,6,10,10-tetramethylbicyclo[7.2.0]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h11-14H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITKOPDZOGHVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C2CC(C2CC1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942652
Record name 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20479-00-9
Record name Caryophyllane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020479009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Stereochemistry and Conformational Dynamics of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane Isomers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclo[7.2.0]undecane framework forms the structural core of the caryophyllane class of sesquiterpenoids, a highly diverse group of natural products with profound pharmacological potential. Specifically, the fully saturated skeleton, 2,6,10,10-tetramethylbicyclo[7.2.0]undecane (formula C₁₅H₂₈), presents a formidable challenge in stereochemical elucidation. The fusion of a rigid, sterically demanding cyclobutane ring with a highly flexible cyclononane ring creates a complex conformational landscape. This whitepaper provides an in-depth mechanistic analysis of its stereocenters, the causality behind its conformational behavior, and a self-validating experimental workflow for resolving its stereoisomers using advanced NMR and computational techniques.

Stereochemical Architecture and Conformational Strain

The 9th Collective Index (9CI) nomenclature designates the caryophyllane skeleton as 2,6,10,10-tetramethylbicyclo[7.2.0]undecane[1]. This core structure contains four distinct stereocenters at positions C1, C2, C6, and C9 , theoretically giving rise to 16 possible stereoisomers (2⁴).

The Ring Fusion Dilemma

The most critical stereochemical feature is the C1–C9 ring fusion. The junction between the four-membered and nine-membered rings can exist in either a cis or trans configuration.

  • Trans-Fusion (Natural Caryophyllane): Found in naturally occurring β -caryophyllene, the trans-fusion (e.g., 1R, 9S) introduces significant transannular strain. The cyclononane ring is forced into a restricted set of puckered conformations to minimize steric clashes between the C10 gem-dimethyl group and the transannular hydrogens[2].

  • Cis-Fusion (Isocaryophyllane): While thermodynamically slightly more stable due to reduced transannular tension, this fusion is less common in native biological pathways but frequently accessed via synthetic rearrangements or radical-mediated isomerizations.

StereoHierarchy Root 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (4 Stereocenters: C1, C2, C6, C9) Trans Trans-Fused (1R,9S / 1S,9R) Natural Caryophyllane Core Root->Trans Cis Cis-Fused (1R,9R / 1S,9S) Isocaryophyllane Core Root->Cis Trans_C2 C2 Methyl Epimers (Exocyclic double bond reduction) Trans->Trans_C2 Trans_C6 C6 Methyl Epimers (Endocyclic double bond reduction) Trans->Trans_C6 Cis_C2 C2 Methyl Epimers Cis->Cis_C2 Cis_C6 C6 Methyl Epimers Cis->Cis_C6

Figure 1: Stereochemical hierarchy of 2,6,10,10-tetramethylbicyclo[7.2.0]undecane isomers.

Analytical Workflows for Stereochemical Elucidation

Because the cyclononane ring is conformationally flexible, traditional scalar coupling ( 3JHH​ ) analysis is often insufficient for assigning relative stereochemistry. The dihedral angles fluctuate, leading to time-averaged J -values that can obscure the true static configuration.

To overcome this, researchers must synthesize a workflow combining 2D ROESY NMR and Density Functional Theory (DFT) [3]. ROESY (Rotating-frame Overhauser Effect Spectroscopy) is strictly required over standard NOESY for molecules in the 200–300 Da range (like our C₁₅H₂₈ target, MW ~208 g/mol ). In this molecular weight regime, the correlation time ( τc​ ) often leads to a near-zero NOE enhancement ( ωτc​≈1 ). ROESY spin-locks the magnetization, ensuring positive cross-peaks regardless of the tumbling rate, thereby providing reliable transannular distance constraints[3].

When NMR alone cannot resolve epimers at C2 and C6, DFT-based Gauge-Independent Atomic Orbital (GIAO) calculations of ¹³C chemical shifts are deployed. By calculating the theoretical shifts of all 16 isomers and comparing them to experimental data via DP4+ probability analysis, the correct stereoisomer can be identified with >99% confidence[4].

ElucidationWorkflow H2 Catalytic Hydrogenation NMR ROESY/NOESY Acquisition H2->NMR Isomer Mix DFT DFT/GIAO Calculations NMR->DFT Spatial Constraints DP4 DP4+ Probability Assignment DFT->DP4 Predicted Shifts

Figure 2: Integrated experimental and computational workflow for stereochemical elucidation.

Experimental Protocols

Protocol A: Diastereoselective Hydrogenation of β -Caryophyllene

This protocol describes the synthesis of 2,6,10,10-tetramethylbicyclo[7.2.0]undecane from natural β -caryophyllene. Heterogeneous catalysis is utilized to exploit the steric bias of the bicyclic framework[5].

  • Reaction Setup: Dissolve 1.0 mmol of purified β -caryophyllene in 10 mL of anhydrous ethyl acetate.

  • Catalyst Addition: Add 10 mol% of 5% Palladium on Carbon (Pd/C). Causality Note: Pd/C is chosen because heterogeneous surfaces amplify steric discrimination. The bulky C10 gem-dimethyl group effectively shields the α -face of the cyclobutane ring.

  • Hydrogenation: Purge the reaction vessel with N₂, then introduce H₂ gas via a balloon (1 atm). Stir vigorously at 25°C for 4 hours. The reaction proceeds through a dihydro- β -caryophyllene intermediate before full saturation[5].

  • Filtration & Concentration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude mixture via GC-MS. The disappearance of molecular ion m/z 204 (caryophyllene) and the appearance of m/z 208 (fully saturated product) confirms complete reduction.

Protocol B: Self-Validating Stereochemical Assignment (NMR + DFT)
  • NMR Acquisition: Dissolve 15 mg of the purified alkane in 0.5 mL of CDCl₃. Acquire 1D ¹³C NMR (100 MHz) and 2D ROESY (mixing time 300 ms).

  • Diagnostic Identification: Look for the characteristic triplet resonance of the bridgehead proton (if applicable) or specific cross-peaks. A trans-ring fusion is strongly indicated by a 3JHH​ of ~9.6 Hz for adjacent protons, representing two pairs of trans-oriented hydrogen atoms[2].

  • Conformational Search: Perform a Monte Carlo conformational search using the MMFF94 force field for the top candidate stereoisomers. Retain conformers within a 5.0 kcal/mol energy window.

  • DFT Optimization: Optimize the retained conformers at the B3LYP/6-31G(d) level of theory. Causality Note: B3LYP is selected for geometry optimization as it provides an excellent balance between computational cost and geometric accuracy for strained cycloalkanes.

  • GIAO Calculation: Calculate the ¹³C NMR shielding tensors using the mPW1PW91/6-311+G(d,p) functional.

  • Validation Checkpoint: Compute the Mean Absolute Error (MAE) for the ¹³C shifts. A correct stereoisomer assignment typically yields an MAE of < 1.5 ppm, whereas incorrect isomers will show deviations > 2.49 ppm[4].

Quantitative Data Summaries

The following tables summarize the diagnostic data used to differentiate the stereoisomers of the caryophyllane skeleton based on computational and empirical literature precedents[4],[2].

Table 1: Diagnostic NMR Features for Ring Fusion Assignment

Structural FeatureDiagnostic NMR ParameterExpected ValueCausality / Structural Rationale
Trans-Fusion (C1-C9) 3JHH​ Coupling~9.6 Hz (Triplet)Indicates two pairs of trans-oriented, anti-periplanar protons at the ring junction[2].
Cis-Fusion (C1-C9) ROESY Cross-peakStrong C1-H to C9-HProtons are syn-coplanar, forcing spatial proximity (< 3.0 Å).
C2 Methyl Orientation ROESY Cross-peakC2-CH₃ to C9-HDetermines if the C2 methyl is α or β relative to the bridgehead.

Table 2: Representative DFT-GIAO ¹³C Chemical Shift Deviations for DP4+ Analysis

Stereoisomer CandidateMean Absolute Error ( Δδ ¹³C ppm)Max Deviation (ppm)DP4+ Probability (%)Conclusion
Isomer A (Correct) 1.12 2.10 (at C6) > 99.9% Confirmed Match
Isomer B (C2 Epimer)2.545.80 (at C2)< 0.1%Rejected[4]
Isomer C (C6 Epimer)2.886.15 (at C6)< 0.1%Rejected[4]
Isomer D (Cis-Fused)4.109.50 (at C1/C9)0.0%Rejected

Note: Data modeled on established CASE (Computer-Assisted Structure Elucidation) system tolerances for caryophyllane derivatives, where incorrect stereoisomers consistently exhibit average ¹³C deviations between 2.49 and 2.90 ppm[4].

References

  • 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane|C15H24, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa-lMSlHWMGKb2bf8RIsYxJ1a9gQGkGjMQqyC2SBQc-dfwxzHjTNzYMNeP-B4-UNjyDTAJgE0aPRvdX9SlxsUyw-7uvymvm2H_Mt8f5Qpd8T4HP-NY_gO7rUdRdnNGLsx3c1noeQ==]
  • 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane, Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEw0h_wcKEw9orO35MqnOxWQvN5y6dqePXZI_ufGtD2DmkYo3UGvVCUofk3hNRu2uXEtvigIm5mia3qSsZMDwxsznoOEUjnFTUCF8UZnSVaX_HSw9tZenbz1h0hYp85XXrjF_LS40bT0fEpf390xJeoz8UOfWRSJ5NmghXlki3PCW35WS6byrBZ5U=]
  • The Biosynthesis of Artemisinin (Qinghaosu) and the Phytochemistry of Artemisia annua L., PMC - National Institutes of Health.[https://vertexaisearch.cloud.google.
  • Artarborol, a nor-Caryophyllane Sesquiterpene Alcohol from Artemisia arborescens. Stereostructure Assignment through Concurrence of NMR Data and Computational Analysis, Organic Letters - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwVAjLQcXMojCUGm21MvofoZk1L3P3X_mKpyjKMAkZ5vrqkcRlP0zURt-inTVW4YMzPT1RKRjM5FnMx1k5zhtbO0V7yyrM79Cm4zGECcedfnMYqe10Hn8hjglDbtE1lDodJsZ6hg==]
  • Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems, RSC Books.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo0XGuty4tw7qUB-SLe8JzhRQ9C_NvSVyGbgPDuWw1Vc0VYEOYdmG743-iVkU-Aumwcji4SGkhBIClr86byDNYz3GiENGzLft_wagZ5lQbml770zQwpdLcdZp9wlBasqLsv0zjWTS_Cn86GO_OxQdgEMaXuSz6gNGHcQDQodk9-ibfp1S60FU8TDtE-HX24VNtMHS1ImzzZDSEu02kob-4fVSNfxML5w==]
  • Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFLeSohqAuomZOa8JG9wtTG365_hYxaSllf677gPATSmhKojdMvCMy3il1WF9rPcc0VQprQGX9qc6c1alUOCqCnXmSFDvitafrFe9zEOeo48OKsJcrKEPidXZZ2EyvRNDeIUSvcA6iOTLeEA==]

Sources

The Biosynthesis Pathway of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (Caryophyllane) in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,6,10,10-tetramethylbicyclo[7.2.0]undecane skeleton is the defining structural core of the caryophyllane class of sesquiterpenoids[1][2]. The most prominent natural product harboring this highly strained bicyclic framework is β -caryophyllene, a volatile sesquiterpene widely distributed in plant essential oils[3]. Known for its potent anti-inflammatory properties and its critical role in herbivore-induced plant defense mechanisms, this molecule has become a prime target for metabolic engineering[3][4]. This guide provides an in-depth mechanistic and experimental blueprint of its biosynthesis, designed for researchers and drug development professionals aiming to harness plant terpene synthases for scalable production.

Part 1: Precursor Supply and the Terpene Synthase Cascade

In higher plants, the universal C15 precursor for all sesquiterpenoids is (2E,6E)-farnesyl diphosphate (FPP) [3][5]. FPP is predominantly synthesized in the cytosol via the Mevalonate (MVA) pathway, although metabolic crosstalk with the plastidial Methylerythritol Phosphate (MEP) pathway can also contribute to the intracellular isopentenyl diphosphate (IPP) pool[4].

The conversion of the acyclic FPP precursor into the complex bicyclo[7.2.0]undecane architecture is catalyzed by a highly specialized class I terpene synthase: β -caryophyllene synthase (EC 4.2.3.57) [3][6]. Unlike modifying enzymes that require external cofactors like NAD(P)H, this synthase orchestrates a self-contained, metal-dependent carbocation cascade.

Part 2: Mechanistic Causality of Caryophyllane Biosynthesis

The formation of the 2,6,10,10-tetramethylbicyclo[7.2.0]undecane skeleton is a masterclass in enzymatic stereocontrol. The structural complexity arises from a precise sequence of ionization, cyclization, and deprotonation events[7]:

  • Substrate Ionization: The reaction initiates with the binding of FPP to the enzyme's active site. Highly conserved aspartate-rich motifs (typically DDxxD ) and NSE/DTE motifs coordinate trinuclear divalent cations (usually Mg2+ or Mn2+ )[8][9]. These metals neutralize the negative charge of the diphosphate moiety, triggering its departure and generating the highly reactive farnesyl cation [3][10].

  • Primary Cyclization (1,11-Closure): The enzyme's hydrophobic pocket forces the farnesyl cation into a specific folded conformation. An intramolecular electrophilic attack by the carbocation on the distal C10-C11 double bond results in a 1,11-ring closure, generating the humulyl cation —an 11-membered macrocyclic intermediate[3][7].

  • Secondary Cyclization (2,10-Closure): The defining step for the caryophyllane skeleton is the subsequent 2,10-closure of the humulyl cation. The active site contour restricts the macrocycle, promoting a secondary internal electrophilic attack that forms the highly strained four-membered ring. This yields the caryophyllyl cation , establishing the bicyclo[7.2.0]undecane core[3][10].

  • Termination via Deprotonation: The carbocation cascade is terminated by the targeted removal of a proton by a basic residue or a water molecule within the active site, yielding the neutral β -caryophyllene[3][7].

Pathway FPP Farnesyl Diphosphate (FPP) Ionization Ionization (-OPP) FPP->Ionization FarnesylCat Farnesyl Cation Ionization->FarnesylCat Cyclization1 1,11-Cyclization FarnesylCat->Cyclization1 HumulylCat Humulyl Cation (11-membered ring) Cyclization1->HumulylCat Cyclization2 2,10-Closure HumulylCat->Cyclization2 CaryophyllylCat Caryophyllyl Cation (Bicyclo[7.2.0]undecane) Cyclization2->CaryophyllylCat Deprotonation Deprotonation CaryophyllylCat->Deprotonation BetaCaryo β-Caryophyllene (Caryophyllane Skeleton) Deprotonation->BetaCaryo

Enzymatic carbocation cascade generating the bicyclo[7.2.0]undecane skeleton.

Part 3: Enzyme Kinetics and Structural Dynamics

The catalytic efficiency of β -caryophyllene synthases varies significantly across plant species, dictating the metabolic flux toward the caryophyllane skeleton. Understanding these kinetic parameters ( Km​ and kcat​ ) is essential for synthetic biology applications. For instance, directed evolution of the Artemisia annua synthase (e.g., the E353D variant) has successfully enhanced the kcat​/Km​ ratio, proving that the active site can be optimized for industrial-scale microbial fermentation[4].

Table 1: Kinetic Parameters of Characterized β -Caryophyllene Synthases
Source OrganismEnzyme / Variant Km​ ( μ M) kcat​ ( s−1 )Optimum pHReference
Zea maysTPS23 (Wild-Type)N/A0.00198.0 - 9.5[11]
Artemisia annuaCPS (Wild-Type)~15.00.0537.0[4]
Artemisia annuaCPS (E353D Variant)~12.50.0717.0[4]
Zingiber zerumbetCwTPS827.99~0.7107.5[12]
Lavandula angustifoliaCARS (Wild-Type)11.340.1057.0 - 7.5[8][9]

Part 4: Self-Validating Experimental Protocol

To rigorously characterize a putative β -caryophyllene synthase and validate the formation of the 2,6,10,10-tetramethylbicyclo[7.2.0]undecane framework, researchers must employ a self-validating in vitro assay coupled with Gas Chromatography-Mass Spectrometry (GC-MS)[12]. The inclusion of a metal chelator (EDTA) acts as an internal control to prove that the reaction is strictly metal-dependent.

Step-by-Step Methodology:
  • Recombinant Expression: Clone the target Open Reading Frame (ORF)—ensuring the removal of any plastidial transit peptides—into a pET28a expression vector. Transform into E. coli BL21(DE3) and induce expression with 0.5 mM IPTG at 16°C for 18 hours[12].

  • Protein Purification: Purify the His-tagged synthase using Ni-NTA affinity chromatography. Desalt the eluate into a strict assay buffer (50 mM Tris-HCl, 10% glycerol, 10 mM MgCl2​ , 1 mM DTT, pH 7.5) to maintain structural integrity[12].

  • Enzymatic Reaction Setup: In a 500 μ L reaction vial, combine 2 μ M of the purified enzyme with 50 μ M of FPP substrate. Immediately overlay the aqueous reaction with 200 μ L of high-purity n-hexane. This biphasic system traps the highly volatile β -caryophyllene as soon as it is synthesized, preventing evaporative loss[12].

  • Incubation & Controlled Quenching: Incubate the mixture at 30°C for exactly 30 minutes. Terminate the reaction by adding 10 mM EDTA. Causality note: EDTA rapidly chelates the Mg2+ ions required by the DDxxD motif, instantly freezing the catalytic cascade and allowing for accurate kinetic measurements[12].

  • Extraction & GC-MS Validation: Vortex the mixture vigorously for 1 minute, then centrifuge at 10,000 x g to separate the phases. Extract the upper n-hexane layer, concentrate it under a gentle nitrogen stream, and inject it into a GC-MS equipped with an HP-5MS column.

  • Data Interpretation: Confirm the biosynthesis of the 2,6,10,10-tetramethylbicyclo[7.2.0]undecane skeleton by identifying the parent ion (m/z 204) and matching the fragmentation pattern and retention index against authentic β -caryophyllene standards and the NIST spectral library[12].

Workflow Start Gene Cloning & Expression (E. coli) Purification Protein Purification (Ni-NTA Affinity) Start->Purification Assay In Vitro Assay (+ FPP, Mg2+, pH 7.5) Purification->Assay Extraction Hexane Extraction (Quench w/ EDTA) Assay->Extraction GCMS GC-MS Analysis (Product Identification) Extraction->GCMS Kinetics Kinetic Profiling (Km, kcat Determination) GCMS->Kinetics

Experimental workflow for the in vitro validation of caryophyllane biosynthesis.

Sources

The Bicyclo[7.2.0]undecane Scaffold: A Core for Bioactive Sesquiterpenoid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of the Bicyclo[7.2.0]undecane Core

The 2,6,10,10-tetramethylbicyclo[7.2.0]undecane scaffold represents a foundational saturated bicyclic sesquiterpene structure.[1] While this fully hydrogenated core serves as a stable chemical entity and a valuable starting material in synthetic chemistry, its direct biological activities are not extensively documented.[1] The true pharmacological interest lies in its unsaturated precursor, β-caryophyllene, and the vast array of derivatives that can be synthesized from it. β-Caryophyllene, a naturally abundant bicyclic sesquiterpene found in the essential oils of numerous plants, possesses a unique bicyclo[7.2.0]undecane framework with two double bonds, offering multiple sites for chemical modification.[2][3] This guide will delve into the significant biological activities of derivatives stemming from this versatile caryophyllane core, with a primary focus on the well-researched unsaturated compounds, while also acknowledging the potential of their saturated counterparts as a frontier for future drug discovery.

Anticancer Activity: A Prominent Therapeutic Avenue

Derivatives of the caryophyllane scaffold have demonstrated significant potential as anticancer agents, with research highlighting their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways in various cancer cell lines.[2][4]

Mechanism of Action: ROS-Mediated Apoptosis and Cell Cycle Arrest

A key mechanism underlying the anticancer effects of these derivatives is the induction of reactive oxygen species (ROS)-mediated apoptosis.[2][3] For instance, a series of novel β-caryophyllene derivatives have been synthesized and evaluated for their efficacy against colorectal cancer (CRC).[2][3] One particularly potent derivative, designated AC-7, exhibited significant cytotoxicity against HT-29 cells with an IC50 value of 3.09 μM, comparable to the standard chemotherapeutic drug 5-fluorouracil (IC50 = 3.63 μM).[2][3] Further mechanistic studies revealed that AC-7 induces cell cycle arrest in the G0/G1 phase and promotes both autophagy and apoptosis.[2][3] The central role of ROS in these processes was confirmed experimentally.[2][3]

The induction of apoptosis is a common theme across various studies. β-caryophyllene and its derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[4] This modulation of the Bax/Bcl-2 ratio is a critical step in the intrinsic apoptotic pathway. Furthermore, these compounds can trigger cell cycle arrest, preventing cancer cells from proliferating.[4]

Signaling Pathway: ROS-Mediated Apoptosis

ROS-Mediated Apoptosis Pathway Caryophyllane_Derivative Caryophyllane Derivative (e.g., AC-7) Cancer_Cell Cancer Cell Caryophyllane_Derivative->Cancer_Cell Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Caryophyllane_Derivative->Cell_Cycle_Arrest ROS_Induction Increased ROS Production Cancer_Cell->ROS_Induction Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Induction->Mitochondrial_Dysfunction NF_kB_Pathway NF-κB Pathway Modulation ROS_Induction->NF_kB_Pathway Apoptosis_Induction Apoptosis Mitochondrial_Dysfunction->Apoptosis_Induction Anti_Inflammatory_Assay_Workflow cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement & Analysis Animal_Grouping Animal Grouping (e.g., Rats) Compound_Admin Administer Test Compound (e.g., Caryophyllane Derivative) Animal_Grouping->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Time Intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity: Disrupting Bacterial Membranes

Certain derivatives of the caryophyllane scaffold have demonstrated promising antimicrobial activity against a range of pathogens.

Mechanism of Action: Membrane Permeabilization

The primary mode of antibacterial action for compounds like β-caryophyllene appears to be the disruption of the bacterial cell membrane. Studies on Bacillus cereus have shown that treatment with β-caryophyllene leads to an alteration in membrane permeability and integrity. This is evidenced by changes in the membrane surface charge and the leakage of intracellular components. This membrane damage ultimately leads to bacterial cell death.

Experimental Protocols: A Guide to Biological Evaluation

Cell Viability and Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Cell Cycle Analysis: Flow Cytometry

Principle: Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Culture and Treatment: Culture cells to about 70-80% confluency and treat with the test compound for a desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature and analyze by flow cytometry. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Principle: This model is used to evaluate the acute anti-inflammatory activity of a compound. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by edema, which can be quantified.

Protocol:

  • Animal Acclimatization and Grouping: Acclimatize rodents (e.g., Wistar rats) for at least one week before the experiment. Divide the animals into control and treatment groups.

  • Compound Administration: Administer the test compound orally or via intraperitoneal injection to the treatment groups. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treatment group.

Antimicrobial Susceptibility: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

The 2,6,10,10-tetramethylbicyclo[7.2.0]undecane scaffold, and more broadly the caryophyllane framework, represents a rich source of bioactive molecules with significant therapeutic potential. The derivatives of its unsaturated precursor, β-caryophyllene, have demonstrated potent anticancer, anti-inflammatory, analgesic, and antimicrobial properties. The well-defined mechanisms of action, particularly the induction of ROS-mediated apoptosis in cancer cells and the selective agonism of the CB2 receptor, provide a strong rationale for their further development.

While the majority of research has focused on derivatives of β-caryophyllene, the fully saturated 2,6,10,10-tetramethylbicyclo[7.2.0]undecane core remains a relatively unexplored area. The synthesis of this saturated scaffold via the hydrogenation of β-caryophyllene is well-established, opening the door for the creation of a new generation of derivatives. [1]Future research should focus on the systematic synthesis and biological evaluation of derivatives of this saturated core. Investigating how the removal of double bonds affects the biological activity and pharmacokinetic properties of these compounds could lead to the discovery of novel therapeutic agents with improved stability and efficacy. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations.

References

  • Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway. RSC Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway. National Center for Biotechnology Information. [Link]

  • The Potential Therapeutic Role of Beta-Caryophyllene as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer. National Center for Biotechnology Information. [Link]

  • Examples of biologically active caryophyllene derivatives. ResearchGate. [Link]

  • Caryophyllene and caryophyllene oxide: a variety of chemical transformations and biological activities. Semantic Scholar. [Link]

  • Pharmacological activities found for the caryophyllane sesquiterpenes identified in plant essential oils. ResearchGate. [Link]

  • β-Caryophyllene Counteracts Chemoresistance Induced by Cigarette Smoke in Triple-Negative Breast Cancer MDA-MB-468 Cells. National Center for Biotechnology Information. [Link]

  • β-Caryophyllene Induces Apoptosis and Inhibits Angiogenesis in Colorectal Cancer Models. MDPI. [Link]

  • Cytotoxicity of β-caryophyllene in Mz-ChA-1 cholangiocarcinoma cells... ResearchGate. [Link]

  • β-Caryophyllene Reduces the Inflammatory Phenotype of Periodontal Cells by Targeting CB2 Receptors. MDPI. [Link]

  • Caryophyllene and caryophyllene oxide: a variety of chemical transformations and biological activities. ResearchGate. [Link]

  • Hydrogenation of caryophyllene.
  • Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS). MDPI. [Link]

  • 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane — Chemical Substance Information. NextSDS. [Link]

  • Bicyclo[7.2.0]undecane,6,10,10-trimethyl-2-methylene-5-nitro-6-nitroso-. NIST Chemistry WebBook. [Link]

  • 1R,3Z,9S-2,6,10,10 Tetramethylbicyclo[7.2.0]undeca-2,6-diene (CHEBI:88637). European Bioinformatics Institute. [Link]

  • 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol | C15H24O. PubChem. [Link]

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Therapeutic Potential and Pharmacological Mechanisms of the Caryophyllane Scaffold: A Technical Guide to 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bicyclo[7.2.0]undecane Core

In medicinal chemistry, the structural backbone of a molecule dictates its pharmacodynamic behavior and target engagement. 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (commonly known as the fully saturated caryophyllane skeleton) serves as a critical model compound for studying the reactivity, steric hindrance, and spatial geometry of bicyclic sesquiterpenes (1[1]). While the saturated alkane itself is primarily utilized in synthetic organic chemistry and chromatographic standardization, its naturally occurring, unsaturated derivatives—most notably β-caryophyllene (BCP) and caryophyllene oxide —exhibit profound therapeutic properties.

These caryophyllane sesquiterpenes are highly lipophilic, enabling excellent oral bioavailability and membrane permeability. Recent preclinical data have positioned this scaffold as a highly selective cannabinoid receptor type 2 (CB2) agonist and a potent chemosensitizer in oncology, offering a non-psychotropic alternative to traditional cannabinoid therapies (2[2]).

Molecular Mechanisms of Action

Selective CB2 Receptor Agonism

Unlike classical cannabinoids (e.g., THC) that activate both CB1 and CB2 receptors, caryophyllane derivatives like BCP selectively bind to the CB2 receptor ( Ki​=155±4 nM) without engaging the central CB1 receptors responsible for psychotropic effects (2[2]). CB2 is a Gi/o​ -coupled G-protein coupled receptor (GPCR). Agonism by the caryophyllane scaffold inhibits adenylate cyclase, reducing intracellular cAMP levels, and subsequently dampens the MAPK/ERK signaling cascades. This results in a potent downregulation of pro-inflammatory cytokines (TNF- α , IL-6) and modulation of the immune response (3[3]).

Chemosensitization and Efflux Pump Inhibition

In oncology, tumor resistance is frequently driven by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). The highly lipophilic nature of the bicyclo[7.2.0]undecane core allows it to partition into the lipid bilayer, altering membrane fluidity and directly inhibiting these efflux pumps. This mechanism increases the intracellular accumulation of chemotherapeutics like paclitaxel and sorafenib, synergistically enhancing their apoptotic efficacy (4[4]).

CB2_Signaling BCP Caryophyllane Scaffold (2,6,10,10-Tetramethyl...) CB2 CB2 Receptor (GPCR) BCP->CB2 Selective Agonism Gi Gi/o Protein Activation CB2->Gi Transduction PPAR PPARγ Activation (Nuclear Crosstalk) CB2->PPAR Allosteric/Indirect cAMP ↓ Adenylate Cyclase (Decreased cAMP) Gi->cAMP Inhibition MAPK MAPK/ERK Modulation Gi->MAPK Phosphorylation Inflam ↓ Pro-inflammatory Cytokines cAMP->Inflam Reduced Activation MAPK->Inflam PPAR->Inflam Transcriptional Repression

Fig 1: CB2 receptor-mediated anti-inflammatory signaling pathway of caryophyllanes.

Quantitative Pharmacodynamics

The therapeutic window and efficacy of caryophyllane derivatives have been rigorously quantified across multiple preclinical models. The table below synthesizes the core pharmacological parameters.

Table 1: Quantitative Pharmacological Parameters of Caryophyllane Derivatives

Pharmacological ParameterObserved ValueBiological SignificanceReference
CB2 Binding Affinity ( Ki​ ) 155±4 nMDemonstrates highly selective functional agonism at CB2 without off-target CB1 psychotropic effects.2[2]
Chemosensitization Synergy ~10-fold increaseSynergistic enhancement of paclitaxel cytotoxicity in colorectal adenocarcinoma models via efflux inhibition.5[5]
Estimated Dietary Intake 10–200 mg/dayValidates the high tolerability, oral bioavailability, and safety profile of the scaffold as a dietary cannabinoid.2[2]

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed not just to generate data, but to inherently validate their own mechanisms. The following workflows are engineered to isolate the specific pharmacodynamic effects of the caryophyllane scaffold.

Protocol 1: In Vitro CB2 Receptor Functional Agonism Assay

Objective: To confirm that the anti-inflammatory effect is strictly mediated by Gi/o​ -coupled CB2 agonism, rather than non-specific membrane disruption.

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably transfected with human CB2 receptors.

    • Causality: Using a transfected CHO line isolates the CB2 variable, preventing crosstalk from endogenous CB1 or other GPCRs present in native immune cells.

  • Forskolin Stimulation: Treat cells with 10 μ M Forskolin for 15 minutes.

    • Causality: Forskolin directly activates adenylate cyclase, artificially spiking cAMP levels. This creates a high baseline against which the Gi​ -mediated inhibitory effect of the caryophyllane can be measured.

  • Compound Incubation & FRET Analysis: Introduce the caryophyllane derivative (0.1–10 μ M) and measure cAMP reduction using a FRET-based biosensor (e.g., EPAC-based).

    • Causality: FRET provides real-time, non-destructive quantification of cAMP dynamics, capturing transient Gi​ -mediated inhibition that static endpoint assays often miss.

  • Self-Validating Control Step: In a parallel well, pre-incubate cells with 1 μ M AM630 (a selective CB2 inverse agonist) before adding the caryophyllane.

    • Validation: If the cAMP reduction is truly CB2-mediated, AM630 will completely abrogate the effect. If cAMP still drops, the compound is exhibiting off-target effects.

Protocol 2: Chemosensitization Assessment in HepG2 Cells

Objective: To quantify the synergistic enhancement of chemotherapeutics via efflux pump inhibition.

  • Cell Seeding & Pre-treatment: Seed HepG2 hepatocellular carcinoma cells at 1×104 cells/well. Pre-treat with the caryophyllane derivative (20 μ M) for 4 hours.

    • Causality: The 4-hour pre-treatment is critical. Highly lipophilic sesquiterpenes require time to partition into the lipid bilayer and structurally downregulate ABC transporters (like P-gp) before the primary chemotherapeutic is introduced (6[6]).

  • Co-incubation: Add Sorafenib at sub-lethal concentrations (IC10 to IC30) and incubate for 48 hours.

  • Viability Quantification: Assess cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

    • Causality: ATP quantification is directly proportional to metabolically active cells and is highly resistant to the optical interference or autofluorescence often caused by lipophilic plant-derived compounds in standard colorimetric MTT assays.

  • Self-Validating Control Step: Run the exact same protocol using a wild-type cell line that does not overexpress P-gp.

    • Validation: True chemosensitization via efflux inhibition will show a massive synergistic drop in viability in the HepG2 line, but only an additive (or negligible) effect in the non-overexpressing wild-type line.

Assay_Workflow S1 Cell Seeding (HepG2) S2 Pre-treatment (Caryophyllane) S1->S2 24h S3 Co-incubation (+ Sorafenib) S2->S3 4h S4 ATP Luminescence (Viability) S3->S4 48h S5 Synergy Analysis (Chou-Talalay) S4->S5 Data

Fig 2: Self-validating workflow for assessing chemosensitization in HepG2 cells.

References

  • Benchchem. "2,6,10,10-Tetramethylbicyclo[7.2.0]undecane | C15H24". Chemical Database.
  • Proceedings of the National Academy of Sciences (PNAS). "Beta-caryophyllene is a dietary cannabinoid". PNAS.
  • Frontiers in Pharmacology. "β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation". Frontiers.
  • ResearchGate. "The Potential Therapeutic Role of Beta-Caryophyllene as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer". ResearchGate.
  • PubMed Central (PMC). "Chemopreventive Potential of Caryophyllane Sesquiterpenes: An Overview of Preliminary Evidence". NIH/PMC.
  • PubMed Central (PMC). "The Potential Therapeutic Role of Beta-Caryophyllene as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer". NIH/PMC.

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane from β-Caryophyllene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing a Natural Scaffold for Saturated Bicyclic Systems

Beta-caryophyllene, a widely available bicyclic sesquiterpene found in the essential oils of numerous plants such as cloves and cannabis, presents a valuable and economically viable starting material for the synthesis of complex chemical architectures.[1] Its unique bicyclo[7.2.0]undecane framework is a key structural motif in a variety of natural products and serves as a versatile scaffold for the development of novel therapeutic agents and specialty materials.[2] This application note provides a detailed protocol for the synthesis of 2,6,10,10-tetramethylbicyclo[7.2.0]undecane, the fully saturated analog of β-caryophyllene, via catalytic hydrogenation. This saturated derivative, also known as β-caryophyllane, is of significant interest as a stable intermediate, a reference compound in chromatographic analyses, and a model system for investigating the steric and electronic effects within bicyclic structures.[2] The methodologies detailed herein are designed for researchers in organic synthesis, medicinal chemistry, and materials science, emphasizing safety, reproducibility, and a thorough understanding of the underlying chemical principles.

Reaction Mechanism: The Pathway to Saturation

The conversion of β-caryophyllene to 2,6,10,10-tetramethylbicyclo[7.2.0]undecane is achieved through catalytic hydrogenation, a process that involves the addition of hydrogen across the two double bonds present in the starting material.[2] This reaction typically employs a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).[3][4]

The mechanism proceeds in a stepwise manner on the surface of the metal catalyst:

  • Adsorption of Hydrogen: Molecular hydrogen (H₂) is adsorbed onto the surface of the metal catalyst, where the H-H bond is weakened.

  • Adsorption of the Alkene: The β-caryophyllene molecule adsorbs onto the catalyst surface through its π-electrons of the double bonds.

  • Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the carbon atoms of the double bonds, leading to their saturation.

The exocyclic methylene group of β-caryophyllene is generally hydrogenated more readily than the endocyclic double bond.[3] By carefully controlling the reaction conditions, such as temperature and pressure, it is possible to achieve partial hydrogenation to yield dihydro-β-caryophyllene.[3][4] However, for the synthesis of the fully saturated 2,6,10,10-tetramethylbicyclo[7.2.0]undecane, more forcing conditions are employed to ensure the reduction of both double bonds.[3]

Caption: Reaction pathway from β-caryophyllene to the final product.

Experimental Protocol: A Step-by-Step Guide

This protocol details the complete hydrogenation of β-caryophyllene using 10% Palladium on Carbon (Pd/C) as the catalyst.

Materials and Reagents:

  • β-Caryophyllene (commercially available, e.g., from Sigma-Aldrich)[3]

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol, absolute

  • Nitrogen gas (high purity)

  • Hydrogen gas (high purity)

  • Celite® or a similar filter aid

  • Standard laboratory glassware

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and temperature controller.

Safety Precautions:

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[5][6] All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.[7][8]

  • Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[6] Handle the catalyst in an inert atmosphere (e.g., under nitrogen) and never allow it to dry out completely after use.[5]

  • High-Pressure Reactions: High-pressure reactors must be operated by trained personnel. Always perform a leak test with an inert gas (nitrogen) before introducing hydrogen.[7] Use a blast shield during the reaction.[5][8]

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory throughout the procedure.

Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve β-caryophyllene (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10% by weight relative to β-caryophyllene).

  • Sealing and Purging: Seal the reactor and purge the system with nitrogen three times to remove all oxygen.[7]

  • Leak Test: Pressurize the reactor with nitrogen to the intended reaction pressure (30 bar) and hold for 30 minutes to ensure there are no leaks.[7]

  • Hydrogenation: Carefully vent the nitrogen and pressurize the reactor with hydrogen to 30 bar.

  • Reaction Conditions: Heat the reaction mixture to 120°C with vigorous stirring. Maintain the hydrogen pressure at 30 bar. The reaction is typically complete within 4-6 hours.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots (after stopping the stirring and cooling the reactor) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

  • Shutdown: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen in the fume hood.[7]

  • Post-Reaction Purging: Purge the reactor with nitrogen three times to remove any residual hydrogen.[7]

  • Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol. Caution: Do not allow the filter cake to dry; quench the catalyst on the Celite® with water immediately after filtration.[5]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or petroleum ether) to yield pure 2,6,10,10-tetramethylbicyclo[7.2.0]undecane.[9][10]

Data Presentation and Characterization

The successful synthesis of 2,6,10,10-tetramethylbicyclo[7.2.0]undecane should be confirmed by spectroscopic analysis.

Table 1: Reaction Parameters and Expected Outcome

ParameterValueReference
Starting Materialβ-Caryophyllene[3]
Catalyst10% Pd/C[2]
SolventEthanol[3]
Temperature120°C[2]
H₂ Pressure30 bar[2]
Typical Reaction Time4-6 hours
Expected Yield>90%[2]
Molecular FormulaC₁₅H₂₈[11]
Molecular Weight208.39 g/mol [11]

Spectroscopic Characterization:

The structure of the final product can be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the saturation of the double bonds, the signals corresponding to the vinylic protons and carbons in the NMR spectra of β-caryophyllene will be absent in the spectra of the product. The stereochemistry of the product, which can be a mixture of isomers, can be determined using advanced NMR techniques such as NOE, HMBC, and COSY.[2]

  • ¹H NMR: The spectrum will show a complex pattern of aliphatic protons, with characteristic signals for the four methyl groups.

  • ¹³C NMR: The spectrum will display 15 signals corresponding to the saturated carbon atoms of the bicyclic framework and the methyl groups.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (m/z = 208.39).

Conclusion and Applications

This application note provides a robust and reliable protocol for the synthesis of 2,6,10,10-tetramethylbicyclo[7.2.0]undecane from the natural product β-caryophyllene. The detailed experimental procedure, including critical safety considerations, ensures that this synthesis can be performed safely and efficiently in a standard laboratory setting. The resulting saturated bicyclic alkane is a valuable molecule for a range of applications. In the field of drug discovery, the caryophyllane scaffold is a component of various bioactive molecules, and its derivatives are being explored for their therapeutic potential.[2] In materials science, its high thermal stability and resistance to oxidation make it a candidate for inclusion in specialty polymers and coatings.[2] Furthermore, as a well-defined and stable chemical entity, it serves as an excellent model compound for fundamental studies in stereochemistry and reaction mechanisms of bicyclic systems.

References

  • 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane|C15H24 - Benchchem. (URL: )
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. (2023). (URL: )
  • EP2129643A2 - Hydrogenation of caryophyllene - Google P
  • β-caryophyllene biosynthesis | P
  • US20100092404A1 - Hydrogenation of caryophellene - Google P
  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (URL: )
  • Hazards associated with laboratory scale hydrogen
  • Application Notes and Protocols for the Extraction of Caryophyllane Sesquiterpenoids - Benchchem. (URL: )
  • CN102603458B - Method for separating and preparing caryophyllene oxide, beta-farnesene ...
  • Hydrogenation Reactions - University of Pittsburgh. (2012). (URL: )
  • CN101568503B - Hydrogenation of caryophyllene - Google P
  • 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0144127) - NP-MRD. (URL: )
  • (1S,2R,5R,6R,9R)-2,6,10,10-tetramethyltricyclo[7.2.0.02,5]undecan-6-ol - PubChem. (URL: )
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi - Semantic Scholar. (2025). (URL: )
  • Methods of Purification of Organic Compounds | CK-12 Found
  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). (URL: )

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Gas chromatography-mass spectrometry (GC-MS) analysis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Detailed Application Note & Experimental Protocol

Executive Summary

The robust identification and quantification of bicyclic sesquiterpenes are critical in natural product chemistry, fragrance profiling, and pharmaceutical development. This application note details the optimized Gas Chromatography-Mass Spectrometry (GC-MS) methodology for analyzing 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (commonly known as Caryophyllane ). By leveraging high-resolution capillary gas chromatography coupled with 70 eV electron ionization (EI) mass spectrometry, this protocol ensures the baseline resolution of caryophyllane from its unsaturated precursors and accurate spectral library matching.

Scientific Context & Analyte Profiling

Caryophyllane ( C15​H28​ ) is a fully saturated bicyclic sesquiterpene characterized by a bicyclo[7.2.0]undecane skeleton with methyl substitutions at positions 2, 6, 10, and 10[1]. It serves as a vital model compound for studying the reactivity of bicyclic systems and the effects of steric hindrance in organic synthesis.

In industrial and pharmaceutical contexts, caryophyllane is most frequently encountered as the terminal product of the catalytic hydrogenation of β -caryophyllene, a bioactive compound abundant in essential oils such as clove and cannabis[2]. The hydrogenation process yields a mixture of stereoisomers (e.g., 2R,6R; 2R,6S; 2S,6S; 2S,6R) that are utilized for skin conditioning enhancements and as stable biomarkers[3].

ReactionPathway A β-Caryophyllene (C15H24) B Catalytic Hydrogenation (H2, Pd/C or ESCAT-142) A->B + H2 C Dihydro-β-caryophyllene (Intermediate) B->C Partial Reduction D Caryophyllane (C15H28) C->D + H2 (Saturation)

Fig 1. Catalytic hydrogenation pathway of β-caryophyllene to fully saturated caryophyllane.

Experimental Rationale & System Design

Because caryophyllane lacks UV-absorbing chromophores (due to the absence of conjugated double bonds), traditional HPLC-UV methods are ineffective. GC-MS is the gold standard for this analyte due to its high volatility and thermal stability[4].

Causality in Method Development:

  • Column Selection: A non-polar 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5MS or Rxi-5MS) is selected. This phase separates analytes primarily by boiling point and dispersive Van der Waals interactions, which is critical for resolving the subtle boiling point differences among caryophyllane stereoisomers[5].

  • Ionization Energy: Electron Ionization (EI) is strictly set to 70 eV. This specific energy level is universally standardized because it imparts enough internal energy to the molecular ion to induce reproducible, characteristic fragmentation pathways, allowing for direct comparison against NIST and Adams essential oil libraries[6].

  • Temperature Programming: A slow temperature ramp (3 °C/min) is employed. Rapid heating causes co-elution of structurally similar sesquiterpenes (like humulane and caryophyllane); the slow ramp ensures sufficient theoretical plate interaction for baseline resolution[7].

GCMSWorkflow S1 Sample Preparation Extraction or Catalytic Hydrogenation S2 Gas Chromatography DB-5 / Rxi-5MS Capillary Separation S1->S2 S3 Electron Ionization (EI) 70 eV Standardized Fragmentation S2->S3 S4 Mass Spectrometry Quadrupole Mass Analyzer Detection S3->S4 S5 Data Processing NIST Library & Retention Index (RI) Matching S4->S5

Fig 2. Step-by-step GC-MS analytical workflow for caryophyllane identification.

Step-by-Step GC-MS Protocol

Phase 1: Sample Preparation

Note: This protocol assumes the analysis of a hydrogenated reaction mixture or an essential oil extract.

  • Dilution: Accurately weigh 10 mg of the sample and dissolve it in 10 mL of GC-grade dichloromethane (DCM) or hexane to achieve a 1 mg/mL concentration.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter or residual hydrogenation catalyst (e.g., Pd/C or ESCAT-142)[2].

  • Internal Standard Addition: Add 10μL of an internal standard (e.g., tetradecane or a stable isotope-labeled standard) to 1 mL of the filtered sample for quantitative normalization.

Phase 2: GC-MS Instrument Parameters

Configure the GC-MS system (e.g., Agilent 7890B GC coupled with a 5977B MSD) according to the self-validating parameters listed below.

System ComponentParameter SettingScientific Justification
Inlet Temperature 250 °CEnsures instantaneous and complete vaporization of C15​ sesquiterpenes without thermal degradation.
Injection Mode Split, 1:50 ratioPrevents column overloading and peak tailing, given the high concentration of terpenes in typical extracts.
Carrier Gas Helium (He), 1.0 mL/minOptimal linear velocity for capillary columns, providing maximum separation efficiency.
Column DB-5MS (30 m × 0.25 mm × 0.25 µm)Low-bleed, non-polar phase ideal for hydrocarbon separation.
Oven Program 60 °C (hold 2 min) 3 °C/min to 280 °C (hold 5 min)The shallow ramp maximizes the resolution of caryophyllane stereoisomers.
Transfer Line Temp 280 °CPrevents cold spots and analyte condensation before entering the MS.
Ion Source Temp 230 °CMaintains source cleanliness while preventing excessive thermal fragmentation prior to EI.
Ionization Energy EI, 70 eVRequired for NIST/Wiley/Adams library compatibility[6].
Scan Range m/z 35 to 500Captures the molecular ion (208 m/z) and all low-mass hydrocarbon fragments.
Phase 3: Data Acquisition & System Suitability
  • Blank Run: Inject 1 µL of pure solvent (DCM) to verify column cleanliness and establish a baseline.

  • Alkane Standard: Inject a C8​−C30​ n-alkane standard mixture under identical conditions to calculate the Kovats Retention Index (RI)[8].

  • Sample Injection: Inject 1 µL of the prepared sample.

Data Presentation & Spectral Interpretation

The identification of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane relies on a dual-validation system: Retention Index (RI) matching and Mass Spectral (MS) fragmentation profiling .

Quantitative GC-MS Data Summary
Analytical MetricValue / Observation
Compound Name Caryophyllane
Molecular Formula C15​H28​
Exact Mass / Molecular Weight 208.219 Da / 208.38 g/mol [9]
Kovats Retention Index (DB-5) 1491 – 1512 (Stereoisomer dependent)[9]
Molecular Ion ( M+ ) m/z 208 (Low relative abundance)
Primary Diagnostic Fragments (m/z) 193, 165, 137, 123, 109, 95, 81, 69, 55, 41
Mechanistic Interpretation of the Mass Spectrum

Unlike its unsaturated precursor β -caryophyllene, which exhibits highly characteristic retro-Diels-Alder fragments at m/z 161 and 133[10], the fully saturated caryophyllane framework undergoes distinct fragmentation pathways under 70 eV electron ionization:

  • Molecular Ion ( M+ ): The peak at m/z 208 is typically weak. Fully saturated bicyclic alkanes readily fragment to form more stable tertiary or secondary carbocations.

  • Loss of Methyl ( [M−CH3​]+ ): Alpha-cleavage at the gem-dimethyl group (position 10) or the ring methyls (positions 2, 6) results in the loss of a methyl radical ( ⋅CH3​ ), generating the diagnostic m/z 193 fragment.

  • Ring Cleavage & Hydrocarbon Clusters: Extensive cleavage of the strained bicyclo[7.2.0]undecane framework yields a series of stable, lower-mass hydrocarbon clusters. Prominent peaks at m/z 109, 95, 81, 69, 55, and 41 dominate the spectrum, representing sequential losses of methylene ( CH2​ ) units and the formation of stabilized allylic or cyclic carbocations following initial ring opening.

By cross-referencing the calculated Kovats RI (~1491-1512 on a DB-5 column) with the presence of the m/z 208 molecular ion and the m/z 193 fragment, analysts can definitively distinguish caryophyllane from other sesquiterpenes (such as humulane) within complex mixtures.

References

  • Benchchem.2,6,10,10-Tetramethylbicyclo[7.2.0]undecane | C15H24. Benchchem Product Database.
  • Google Patents.WO2008079250A2 - Hydrogenation of caryophyllene.
  • National Institutes of Health (NIH).Polycyclic Sesquiterpenes | C15H28 | CID 177131. PubChem Database.
  • Diablo Analytical.Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry, ed. 4.1.
  • National Institutes of Health (NIH).GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns. PMC Database.
  • Journal of the Korean Wood Science and Technology.Profiling Patterns of Volatile Organic Compounds in Intact, Senescent, and Litter Red Pine (Pinus densiflora Sieb. et Zucc.) Needles in Winter.

Sources

Using 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Saturated Hydrocarbon

To the discerning synthetic chemist, 2,6,10,10-tetramethylbicyclo[7.2.0]undecane is more than a simple saturated bicyclic sesquiterpene. Its true value lies in its chiral architecture, inherited from its readily available and naturally abundant precursor, (-)-β-caryophyllene. This unique, strained bicyclo[7.2.0]undecane framework, forged by nature with specific stereochemistry, offers a powerful and versatile starting point for the construction of complex, enantioenriched molecules. This guide provides an in-depth exploration of the caryophyllane skeleton as a chiral building block, offering detailed protocols and mechanistic insights for its application in modern organic synthesis.

The inherent chirality of the caryophyllane core, with its multiple stereocenters, provides a robust platform for diastereoselective reactions. The concave and convex faces of the molecule, dictated by the fusion of the cyclobutane and cyclononene rings, allow for highly controlled facial selectivity in a variety of transformations. This document will delve into specific applications, demonstrating how the steric and electronic properties of this chiral scaffold can be harnessed to achieve high levels of asymmetric induction.

Core Principles of Stereochemical Control

The predictable stereochemical outcome of reactions involving the caryophyllane skeleton is a direct consequence of its rigid, conformationally constrained structure. Reagents will preferentially approach from the less sterically hindered convex face, leading to the formation of one major diastereomer. This principle is a recurring theme in the synthetic applications of caryophyllene and its derivatives.

Application Note 1: Diastereoselective 1,3-Dipolar Cycloadditions to (-)-β-Caryophyllene

A powerful method for introducing new heterocyclic rings with high stereocontrol is the 1,3-dipolar cycloaddition. When applied to (-)-β-caryophyllene, the inherent chirality of the starting material directs the approach of the 1,3-dipole, leading to the formation of polycyclic derivatives with excellent diastereoselectivity.[1][2][3] This strategy is particularly valuable for creating novel molecular scaffolds with potential biological activity.

Experimental Protocol: Stereoselective Synthesis of a Caryophyllene-Fused Isoxazoline

This protocol details the 1,3-dipolar cycloaddition of a nitrile oxide to the endocyclic double bond of (-)-β-caryophyllene.

Reaction Scheme:

Materials:

  • (-)-β-Caryophyllene (98%, enantiomerically pure)

  • Aromatic Aldoxime (e.g., benzaldoxime)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation of the Nitrile Oxide (in situ): To a solution of the aromatic aldoxime (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C, add NCS (1.2 mmol) in one portion. Stir the mixture at 0 °C for 30 minutes.

  • Cycloaddition: To the freshly prepared nitrile oxide solution, add (-)-β-caryophyllene (1.0 mmol). Then, add triethylamine (1.5 mmol) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired caryophyllene-fused isoxazoline.

Expected Outcome:

The reaction is expected to yield the corresponding isoxazoline adduct as a single diastereomer in good yield. The stereochemistry of the newly formed chiral centers is dictated by the approach of the nitrile oxide from the less hindered convex face of the β-caryophyllene molecule.

Data Summary:

EntryAromatic AldoximeYield (%)Diastereomeric Ratio
1Benzaldoxime75>95:5
24-Chlorobenzaldoxime82>95:5
34-Methoxybenzaldoxime78>95:5

Causality Behind Experimental Choices:

  • In situ generation of the nitrile oxide: This is crucial to avoid the dimerization of the highly reactive nitrile oxide.

  • Use of triethylamine: This base facilitates the elimination of HCl to form the nitrile oxide and also acts as an acid scavenger.

  • Anhydrous conditions: Nitrile oxides are sensitive to moisture.

Logical Workflow Diagram:

G cluster_0 Nitrile Oxide Generation (in situ) cluster_1 1,3-Dipolar Cycloaddition cluster_2 Work-up & Purification A Aromatic Aldoxime + NCS in DCM at 0°C B Formation of Hydroxamoyl Chloride A->B C Add (-)-β-Caryophyllene B->C D Add Et3N (dropwise) C->D E Reaction at RT (12-24h) D->E F Diastereoselective Formation of Isoxazoline E->F G Aqueous Work-up F->G H Extraction & Drying G->H I Column Chromatography H->I J Pure Diastereomer I->J

Caption: Workflow for the diastereoselective 1,3-dipolar cycloaddition.

Application Note 2: (-)-Caryophyllene Oxide as a Chiral Precursor in Natural Product Synthesis

(-)-Caryophyllene oxide, readily prepared by the epoxidation of (-)-β-caryophyllene, is a versatile chiral building block for the synthesis of more complex sesquiterpenoids and other natural products.[4][5] The epoxide functionality serves as a handle for a variety of stereocontrolled transformations, including rearrangements and nucleophilic openings.

Experimental Protocol: Acid-Catalyzed Rearrangement of (-)-Caryophyllene Oxide

This protocol describes the acid-catalyzed rearrangement of (-)-caryophyllene oxide to produce clovane-type diols, which are valuable intermediates in the synthesis of other natural products.

Reaction Scheme:

Materials:

  • (-)-Caryophyllene Oxide

  • p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a solution of (-)-caryophyllene oxide (1.0 mmol) in anhydrous toluene (20 mL), add a catalytic amount of p-TsOH (0.05 mmol).

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (15 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the rearranged clovane diol products.

Expected Outcome:

The reaction typically yields a mixture of clovane diols, with the major product arising from a specific, stereoelectronically controlled rearrangement pathway. The stereochemistry of the starting epoxide dictates the stereochemical outcome of the final products.

Data Summary:

CatalystTemperature (°C)Time (h)Major Product Yield (%)
p-TsOH110365
H2SO4 (cat.)80460
BF3·OEt20 to RT155

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid protonates the epoxide, initiating the rearrangement cascade. The choice of acid can influence the product distribution.

  • Anhydrous Toluene: A non-polar, aprotic solvent is used to prevent unwanted side reactions with water.

  • Reflux Conditions: The thermal energy is required to overcome the activation barrier for the rearrangement.

Mechanistic Pathway Diagram:

G A (-)-Caryophyllene Oxide B Protonation of Epoxide A->B H+ C Carbocation Intermediate B->C Epoxide Opening D 1,2-Hydride Shift C->D E Ring Contraction D->E F Clovane Diol Product E->F H2O Quench

Caption: Simplified mechanistic pathway for the acid-catalyzed rearrangement.

Broader Synthetic Utility and Future Outlook

The caryophyllane skeleton is a prime example of a "chiral pool" starting material, offering a cost-effective and efficient route to enantiomerically pure complex molecules.[6][7][8] Its applications extend beyond the examples provided, including its use in the synthesis of chiral ligands for asymmetric catalysis and as a scaffold for the development of new pharmaceuticals.[9] The continued exploration of the rich chemistry of caryophyllene and its derivatives promises to unlock new and innovative synthetic strategies for the construction of valuable chiral compounds.

References

  • Kuznetsov, M. A., et al. (2024). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 29(21), 5029. [Link]

  • Gaich, T., & Mulzer, J. (2012). Chiral Pool Synthesis: Starting from Terpenes. In Comprehensive Chirality (Vol. 2, pp. 163–206). Elsevier Ltd. [Link]

  • Antoniou, T., et al. (2024). Exploring the Chemical Space Accessed by Chiral Pool Terpenes. The (−)-Caryophyllene Oxide Paradigm. Organic Letters, 26(14), 3043–3047. [Link]

  • Brill, Z. G., et al. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical Reviews, 117(18), 11753–11795. [Link]

  • Antoniou, T., et al. (2024). Exploring the Chemical Space Accessed by Chiral Pool Terpenes. The (−)-Caryophyllene Oxide Paradigm. Organic Letters, 26(14), 3043–3047. [Link]

  • Kuznetsov, M. A., et al. (2024). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 29(21), 5029. [Link]

  • Kuznetsov, M. A., et al. (2024). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 29(21), 5029. [Link]

  • Shenvi, R. A., et al. (2022). Natural product anticipation through synthesis. Nature Chemistry, 14(2), 130–140. [Link]

  • Brill, Z. G., et al. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical Reviews, 117(18), 11753–11795. [Link]

  • Corey, E. J., Mitra, R. B., & Uda, H. (1963). Total Synthesis of d,l-Caryophyllene and d,l-Isocaryophyllene. Journal of the American Chemical Society, 85(3), 362–363. [Link]

  • Zanda, M., et al. (2018). Highly Strained Unsaturated Carbocycles. In Strained Hydrocarbons (pp. 1-40). Wiley-VCH. [Link]

  • Khomenko, T. M., et al. (2006). New chiral ligands from myrtenal and caryophyllene for asymmetric oxydation of sulfides catalyzed by metal complexes. Russian Journal of Organic Chemistry, 42(11), 1655-1661. [Link]

  • Corey, E. J., Mitra, R. B., & Uda, H. (1963). Total Synthesis of d,l-Caryophyllene and d,l-Isocaryophyllene. Journal of the American Chemical Society, 85(3), 362–363. [Link]

  • Gyrdymova, Y. V., & Rubtsova, S. A. (2022). Caryophyllene and caryophyllene oxide: a variety of chemical transformations and biological activities. Chemical Papers, 76(1), 1-39. [Link]

Sources

Application Notes and Protocols for Bicyclic Sesquiterpenoids in the Fragrance and Flavor Industry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane and its closely related, commercially significant derivatives, β-caryophyllene and caryophyllene oxide, within the fragrance and flavor industry. For researchers, scientists, and drug development professionals, this document clarifies the distinct roles of these compounds, offering insights into their synthesis, olfactory properties, and analytical characterization.

Introduction: Deconstructing the Bicyclo[7.2.0]undecane Framework

The bicyclo[7.2.0]undecane scaffold is a foundational structure for a class of sesquiterpenes that are pivotal in the realm of natural and synthetic aromatics.[1] A nuanced understanding of the subtle structural modifications to this framework is critical to appreciating their diverse applications.

2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (Caryophyllane): The Saturated Precursor

  • Chemical Identity: A saturated bicyclic sesquiterpene with the molecular formula C15H28.[1]

  • Primary Role: Principally, it serves as a stable, fully hydrogenated derivative of β-caryophyllene.[1] In organic synthesis, its inert nature makes it a valuable standard for chromatographic analysis and a starting material for creating more complex molecules.[1]

  • Industrial Application in Fragrance: Contrary to what its structure might suggest, 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane is not utilized as a fragrance ingredient.[2] Its saturated nature results in a lack of the specific molecular features that typically elicit a strong olfactory response.

β-Caryophyllene: The Natural Precursor

  • Chemical Identity: A natural bicyclic sesquiterpene (C15H24) characterized by a cyclobutane ring and a trans-double bond within a nine-membered ring.[3] It is abundantly found in essential oils like clove, black pepper, rosemary, and cannabis.[3]

  • Industrial Application in Fragrance: Valued for its subtle woody, spicy, and peppery aroma.[3] It also functions as an effective fixative, stabilizing more volatile fragrance components.[3]

Caryophyllene Oxide: The Aromatic Workhorse

  • Chemical Identity: An oxidized derivative of β-caryophyllene (C15H24O).[4] It is a white crystalline powder in its pure form.[5][6]

  • Industrial Application in Fragrance: Widely employed for its distinctive sweet, woody, and dry aroma with spicy undertones and a hint of ambergris-like warmth.[4][7] It is a key ingredient in perfumes, cosmetics, and air fresheners, lending depth and sophistication to fragrance formulations.[4][5]

The following diagram illustrates the relationship between these three key compounds.

G beta_caryophyllene β-Caryophyllene (C15H24) caryophyllane 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (Caryophyllane) (C15H28) beta_caryophyllene->caryophyllane Hydrogenation caryophyllene_oxide Caryophyllene Oxide (C15H24O) beta_caryophyllene->caryophyllene_oxide Oxidation

Caption: Chemical relationship between key bicyclic sesquiterpenoids.

Olfactory Profile and Application Data

The olfactory characteristics of these compounds are directly linked to their chemical structures. The presence of double bonds and oxygen-containing functional groups in β-caryophyllene and caryophyllene oxide, respectively, are crucial for their aromatic properties.

CompoundOlfactory ProfileTypical ApplicationConcentration in Final Product
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane Not used as a fragrance ingredient.[2]Analytical standard, synthetic intermediate.[1]N/A
β-Caryophyllene Woody, spicy, peppery.[3]Fragrance formulations (as a modifier and fixative), flavoring.[3]0.5-5% in fine fragrances.[3]
Caryophyllene Oxide Sweet, woody, dry, spicy, with ambergris-like warmth.[7]Perfumes, cosmetics, air fresheners, personal care products.[4][5]Typically used at 0.1% in a perfume compound.[7]

Synthesis and Production

The commercial availability of these compounds relies on efficient synthetic or extraction methods.

  • 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (Caryophyllane): Synthesized through the hydrogenation of β-caryophyllene, a process that saturates the double bonds using heterogeneous catalysts.[1]

  • β-Caryophyllene: Primarily sourced from the essential oils of various plants, with clove oil being a significant commercial source.[3]

  • Caryophyllene Oxide: Can be found naturally in some plants, often as a result of the oxidation of β-caryophyllene.[4][8] It is also produced synthetically through the controlled oxidation of β-caryophyllene.[3]

The following diagram outlines the general workflow for the production and analysis of these compounds.

G cluster_production Production cluster_analysis Analysis essential_oil Essential Oil (e.g., Clove Oil) beta_caryophyllene β-Caryophyllene essential_oil->beta_caryophyllene Extraction hydrogenation Hydrogenation beta_caryophyllene->hydrogenation oxidation Oxidation beta_caryophyllene->oxidation caryophyllane Caryophyllane hydrogenation->caryophyllane caryophyllene_oxide Caryophyllene Oxide oxidation->caryophyllene_oxide sample_prep Sample Preparation caryophyllene_oxide->sample_prep Formulation for Analysis gc_ms GC-MS Analysis sample_prep->gc_ms data_analysis Data Analysis gc_ms->data_analysis

Caption: Production and analysis workflow for key bicyclic sesquiterpenoids.

Analytical Protocols: Quality Control and Characterization

The identification and quantification of these compounds in complex matrices like essential oils and fragrance formulations are critical for quality control and research. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique employed.[9][10]

Protocol 1: GC-MS Analysis of Caryophyllene Oxide in a Fragrance Formulation

Objective: To identify and quantify caryophyllene oxide in a perfume sample.

Materials:

  • Perfume sample

  • Ethanol (GC grade)

  • Internal standard (e.g., tetradecane) solution (1 mg/mL in ethanol)

  • Volumetric flasks, pipettes, and vials

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the perfume sample into a 10 mL volumetric flask.

    • Add 1 mL of the internal standard solution.

    • Dilute to the mark with ethanol and mix thoroughly.

    • Prepare a series of calibration standards of caryophyllene oxide with the internal standard in ethanol.

  • GC-MS Conditions:

    • Injector: Split/splitless, 250°C, split ratio 50:1.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program: 60°C for 2 min, ramp at 5°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range 40-400 m/z.

  • Data Analysis:

    • Identify the peaks for caryophyllene oxide and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas of the analyte and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Determine the concentration of caryophyllene oxide in the sample from the calibration curve.

Stability and Formulation Considerations

The stability of fragrance ingredients is crucial for the shelf-life and performance of the final product.

  • β-Caryophyllene: While more stable than many terpenes, it is susceptible to oxidation upon exposure to air, with caryophyllene oxide being a major oxidation product.[3] It is generally stable in alcoholic solutions but sensitive to strong acids and bases.[3]

  • Caryophyllene Oxide: As a crystalline solid, it exhibits good stability.[5] It is recommended to store it in a cool, dry place to maintain its quality over its shelf life of approximately 2 years.[5]

  • 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane: Being a fully saturated hydrocarbon, it is chemically very stable.[1]

The use of antioxidants can be considered in formulations containing β-caryophyllene to prevent degradation and changes in the olfactory profile.[11]

Safety and Regulatory Information

  • Caryophyllene Oxide: Generally regarded as safe for use in fragrance formulations and is not subject to restrictions under current IFRA standards.[7]

  • β-Caryophyllene: Also considered safe for its intended use in fragrances and flavors.[3]

Conclusion and Future Perspectives

While 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (caryophyllane) itself does not possess the olfactory properties required for a fragrance ingredient, it is an important reference compound for understanding the chemistry of the commercially significant sesquiterpenoids, β-caryophyllene and caryophyllene oxide. The latter is a versatile and widely used molecule that imparts desirable woody and spicy notes to a vast array of consumer products. Future research in this area may focus on the development of novel bicyclic derivatives with unique and powerful ambergris-like or woody aromas, leveraging the foundational structure of caryophyllene.[14] The continuous exploration of structure-odor relationships in this class of compounds will undoubtedly lead to the next generation of innovative fragrance ingredients.

References

  • Vertex AI Search. (n.d.). Caryophyllene Oxide - High-Quality Fragrance Compound at Best Price.
  • Benchchem. (n.d.). 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane|C15H24.
  • SBBLG. (n.d.). Caryophyllene Oxide.
  • Fraterworks. (n.d.). Caryophyllene Oxide.
  • Kelvin natural mint. (n.d.). Caryophyllene Oxide.
  • ScenTree. (n.d.). Caryophyllene oxide (CAS N° 1139-30-6).
  • Scentspiracy. (n.d.). Caryophyllene (13877-93-5) - Synthetic Ingredient for Perfumery.
  • The Good Scents Company. (n.d.). caryophyllane bicyclo[7.2.0]undecane, 2,6,10,10-tetramethyl.
  • ACS Publications. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS.
  • PMC - NIH. (n.d.). Good quantification practices of flavours and fragrances by mass spectrometry.
  • BTSA. (2025, September 9). Preventing terpene oxidation in perfume formulations: natural strategies for stability and safety.
  • ResearchGate. (2025, November 24). Enantiospecific Syntheses of Bicyclic Fragrance Molecules From Verbenone: Enhancing Odour Profiles and Stability | Request PDF.
  • Fisher Scientific. (2012, May 1). SAFETY DATA SHEET.
  • Merck Millipore. (2021, June 30). Safety Data Sheet.

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In vitro assays to determine the bioactivity of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,6,10,10-Tetramethylbicyclo[7.2.0]undecane, more commonly known as β-caryophyllene (BCP), is a natural bicyclic sesquiterpene found in the essential oils of numerous plants, including cannabis, cloves, and black pepper.[1][2] Recognized by the FDA as a safe food additive, BCP has garnered significant scientific interest for its diverse pharmacological properties.[1][3] Unlike many cannabinoids, BCP does not produce psychomimetic effects because it does not bind to the cannabinoid receptor type 1 (CB1).[2] Instead, it is a selective, functional agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune tissues.[4][5] This selective interaction underpins many of its therapeutic potentials, including potent anti-inflammatory, analgesic, and anticancer activities.[6][7]

Mechanistically, BCP's bioactivity is multifaceted. Its anti-inflammatory effects are largely attributed to the inhibition of key inflammatory pathways like NF-κB and the subsequent reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][8] In oncology, BCP has been shown to induce apoptosis, trigger oxidative stress in cancer cells, and inhibit tumor cell proliferation, migration, and invasion.[9][10][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing a suite of robust in vitro assays to characterize and quantify the primary bioactivities of β-caryophyllene. The protocols herein are designed to be self-validating systems, with explanations of the causality behind experimental choices to ensure technical accuracy and reproducibility.

Overall Experimental Workflow

To comprehensively assess the bioactivity of β-caryophyllene, a tiered approach is recommended. This begins with determining its cytotoxic profile to establish appropriate concentration ranges for subsequent, more specific functional assays.

BCP_Bioactivity_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic & Functional Assays A Dose-Response Cytotoxicity (MTT Assay) B Anti-Inflammatory Activity (Cytokine ELISA & NF-κB Assay) A->B Determine Sub-toxic Concentrations C Anticancer & Anti-Metastatic Potential (Wound Healing Assay) A->C D Oxidative Stress Induction (Intracellular ROS Assay) A->D E Target Engagement (CB2 Receptor Binding Assay) A->E

Caption: Tiered workflow for characterizing β-caryophyllene bioactivity.

Section 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Scientific Rationale

Before investigating functional effects, it is critical to determine the concentration range at which β-caryophyllene affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for this purpose.[12] It measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] In live cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.[14]

Experimental Protocol: MTT Assay

Materials:

  • β-caryophyllene (BCP) stock solution (e.g., 100 mM in DMSO)

  • Selected cell lines (e.g., RAW 264.7 macrophages for inflammation, HCT-116 colon cancer cells for oncology)

  • 96-well flat-bottom tissue culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).[15]

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of BCP in complete culture medium from the stock solution. Final concentrations might range from 1 µM to 300 µM.[9][16] Remove the old medium from the cells and add 100 µL of the BCP-containing medium to the respective wells. Include vehicle control (medium with the highest concentration of DMSO used, typically <0.1%) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂.[12] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from a media-only well.

    • Cell Viability (%) = [(Abs_Treated - Abs_Blank) / (Abs_Control - Abs_Blank)] x 100

    • Plot the percentage of cell viability against the log of BCP concentration to determine the IC₅₀ value using non-linear regression analysis.

ParameterRecommended ConditionRationale
Cell Lines RAW 264.7 (macrophage), HCT-116 (colon cancer), PANC-1 (pancreatic cancer)Relevant models for inflammation and cancer studies where BCP has shown activity.[5][9]
BCP Concentration 1 µM - 300 µMCovers the range of reported IC₅₀ values for various cell lines.[9][16]
Incubation Time 24 - 72 hoursTo assess both short-term and long-term cytotoxic effects.
MTT Concentration 0.5 mg/mLStandard, validated concentration for robust signal generation.[12]
Readout Wavelength 570 nm (reference ~650 nm)Optimal absorbance for formazan, with reference to correct for plate imperfections.[14]

Section 2: Anti-Inflammatory Activity Assessment

Scientific Rationale

A primary mechanism of BCP is its anti-inflammatory action, often mediated through the NF-κB signaling pathway and resulting in decreased production of pro-inflammatory cytokines.[2][8] Therefore, a robust assessment involves two key assays: quantifying cytokine secretion and measuring the activity of the NF-κB transcription factor.

Protocol: Pro-Inflammatory Cytokine Quantification by ELISA

Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of soluble proteins, such as cytokines (e.g., TNF-α, IL-6), in cell culture supernatants.[17] This sandwich ELISA protocol uses a capture antibody coated onto a 96-well plate to bind the cytokine of interest, which is then detected by a second, biotinylated antibody.[18][19] An enzyme-conjugated streptavidin binds to the biotin, and a subsequent substrate reaction produces a colorimetric signal proportional to the amount of cytokine present.[19]

Procedure:

  • Cell Stimulation: Seed an appropriate cell line (e.g., RAW 264.7 macrophages or human PBMCs) in a 24-well plate. Allow cells to adhere.

  • Pre-treatment: Treat the cells with various sub-toxic concentrations of BCP (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Challenge: Induce an inflammatory response by adding a stimulant, such as Lipopolysaccharide (LPS, 1 µg/mL), to the wells. Include controls: untreated cells, cells with LPS only, and cells with BCP only.

  • Supernatant Collection: Incubate for a specified period (e.g., 24 hours).[20] After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant for analysis. Store at -80°C if not used immediately.

  • ELISA Protocol (General Steps):

    • Coating: Coat a 96-well ELISA plate with the capture antibody (e.g., anti-TNF-α) overnight at 4°C.[18]

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature (RT).[20]

    • Sample Incubation: Wash the plate. Add 100 µL of cell culture supernatants and a serial dilution of the recombinant cytokine standard to the appropriate wells. Incubate for 2 hours at RT.[20]

    • Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at RT.[18]

    • Enzyme Conjugate: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes at RT.

    • Substrate Development: Wash the plate thoroughly. Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate in the dark until a blue color develops (15-30 min).[20]

    • Stopping Reaction: Stop the reaction by adding 2N H₂SO₄, which will turn the solution yellow.[20]

  • Data Analysis: Read the absorbance at 450 nm.[21] Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to calculate the concentration of the cytokine in the experimental samples.[19]

Rationale & Workflow: NF-κB Activity Assay

Rationale: The NF-κB transcription factor family is a central regulator of inflammation.[22][23] In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB proteins.[22] Pro-inflammatory stimuli like TNF-α or LPS trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines.[22][24] BCP has been shown to inhibit this pathway.[8] Its activity can be measured using several methods, such as a luciferase reporter assay in a stable cell line or an ELISA-based assay that detects the binding of active NF-κB from nuclear extracts to a consensus DNA sequence.[25][26]

NFkB_Pathway cluster_0 Cytoplasm cluster_1 cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB (p50/p65) NFkB->NFkB_nuc Translocation BCP β-Caryophyllene BCP->IKK Inhibits IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release DNA Target Gene DNA NFkB_nuc->DNA Binds Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Transcription Activates

Caption: Inhibition of the canonical NF-κB signaling pathway by β-caryophyllene.

Section 3: Antioxidant and Pro-oxidant Activity (Intracellular ROS Assay)

Scientific Rationale

BCP exhibits dual effects on reactive oxygen species (ROS). It can act as an antioxidant in normal cells but can also induce ROS production in cancer cells, leading to apoptosis.[10][11] The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method to measure intracellular ROS levels.[27] DCFH-DA is a cell-permeable, non-fluorescent probe.[28] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[29][30]

Experimental Protocol: DCFH-DA Assay

Materials:

  • DCFH-DA stock solution (e.g., 10 mM in DMSO).[31]

  • Cells seeded in a black, clear-bottom 96-well plate.

  • Serum-free medium (e.g., DMEM or PBS).[29]

  • Positive control for ROS induction (e.g., H₂O₂ or doxorubicin).[27]

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours. Treat the cells with various concentrations of BCP, a positive control, and a vehicle control for a desired time period (e.g., 1-24 hours).

  • Probe Loading: Remove the treatment medium and wash the cells once with warm serum-free medium or PBS.[31]

  • Add 100 µL of DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well.[28]

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark to allow for probe uptake and deacetylation.[29]

  • Measurement: Remove the DCFH-DA solution and wash the cells twice with PBS.[31] Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[29] Alternatively, visualize ROS production using a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control. Present data as the fold change in ROS production.

Section 4: Target Engagement (CB2 Receptor Binding Assay)

Scientific Rationale

BCP's selective binding to the CB2 receptor is a key aspect of its bioactivity.[4] A radioligand competitive binding assay is the gold standard for determining a compound's affinity (Ki) for a receptor. This assay measures the ability of an unlabeled test compound (BCP) to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to the CB2 receptor in a membrane preparation.[32][33] The amount of radioligand displaced is proportional to the affinity of the test compound.

Experimental Protocol: CB2 Competitive Binding Assay

Materials:

  • Cell membranes prepared from cells overexpressing human CB2 receptors (e.g., HEK-293 or CHO-K1 cells).[32][34]

  • Radiolabeled CB2 ligand (e.g., [³H]CP-55,940 or [³H]WIN-55,212-2).[32][35]

  • Unlabeled BCP.

  • Non-specific binding control (an excess of a known unlabeled CB2 ligand, e.g., WIN-55,212-2).[32]

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[33]

  • 96-well plates and glass fiber filters.[32]

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the binding buffer, a fixed concentration of the radioligand (typically at its Kd value), and serial dilutions of BCP.[32]

  • Controls:

    • Total Binding: Wells containing only radioligand and membranes.

    • Non-specific Binding (NSB): Wells containing radioligand, membranes, and a saturating concentration of an unlabeled CB2 ligand.[33]

  • Incubation: Add a fixed amount of the CB2 membrane preparation (e.g., 10 µg protein/well) to initiate the binding reaction. Incubate for 60-90 minutes at 30°C or 37°C with gentle agitation.[32][35]

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound ligand (on the filter) from the unbound ligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

    • Calculate the percentage of specific binding for each BCP concentration.

    • Plot the percentage of specific binding against the log of BCP concentration to generate a competition curve.

    • Determine the IC₅₀ value from the curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay cluster_0 No Competitor (Total Binding) cluster_1 With Competitor (BCP) Receptor CB2 Receptor RadioLigand Radioligand (*L) Receptor->RadioLigand Binds Receptor2 CB2 Receptor BCP BCP Receptor2->BCP Competes RadioLigand2 Radioligand (*L)

Caption: Principle of competitive radioligand binding assay.

Conclusion

The protocols detailed in this guide provide a robust framework for the systematic in vitro evaluation of β-caryophyllene's bioactivity. By progressing from general cytotoxicity assessments to specific mechanistic assays, researchers can build a comprehensive profile of this compound's effects on cell viability, inflammation, oxidative stress, and direct target engagement. Adherence to these validated methodologies will ensure the generation of high-quality, reproducible data, facilitating further research into the therapeutic potential of this promising natural product.

References

  • Dahham, S. S., et al. "The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna." Molecules, vol. 20, no. 7, 2015, pp. 11808-29. [Link]

  • Kim, H., et al. "Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining." Journal of Visualized Experiments, no. 160, 2020. [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 2,6,10,10-tetramethylbicyclo[7.2.0]undecane. This complex bicyclic alkane, a saturated sesquiterpene, presents unique synthetic challenges, primarily centered around the precise control of stereochemistry at its multiple chiral centers. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, offering troubleshooting advice and answers to frequently asked questions. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis. Each problem is followed by a detailed analysis of potential causes and step-by-step solutions.

Problem 1: Poor Diastereoselectivity in the Formation of the Bicyclo[7.2.0]undecane Core

You've attempted a key cyclization step to form the bicyclo[7.2.0]undecane skeleton, but analysis of the crude product reveals a mixture of diastereomers with low selectivity for the desired isomer.

Potential Causes and Solutions:

  • Sub-optimal Reaction Conditions for Cyclization: The formation of the fused cyclobutane and cycloheptane rings is highly sensitive to the reaction conditions. The choice of solvent, temperature, and reaction time can significantly influence the transition state energies leading to different diastereomers.

    • Solution: Systematically screen a range of solvents with varying polarities. Non-polar solvents often favor more compact transition states, potentially leading to higher diastereoselectivity. Lowering the reaction temperature can also enhance selectivity by favoring the pathway with the lowest activation energy.

  • Incorrect Precursor Conformation: For intramolecular reactions, the conformation of the acyclic precursor is critical in determining the stereochemical outcome of the cyclization.

    • Solution: If your synthetic route involves the cyclization of a germacrane-type precursor, the conformation of the ten-membered ring is crucial.[1][2] The presence of certain functional groups or bulky substituents can lock the precursor into a conformation that disfavors the desired cyclization pathway. Re-evaluate the design of your precursor. It may be necessary to introduce temporary conformational constraints, such as a strategically placed protecting group, to favor the desired pre-cyclization conformation.

  • Ineffective Chiral Control: If you are employing a chiral auxiliary or catalyst, its influence may be insufficient to overcome the inherent energetic preferences for the formation of multiple diastereomers.

    • Solution: If using a chiral auxiliary, consider one with greater steric bulk to exert more effective facial control. For catalytic approaches, screen a variety of chiral ligands or catalysts. For instance, in asymmetric hydrogenations or cyclopropanations, the choice of the chiral phosphine ligand is paramount.[3][4]

Experimental Protocol: Optimization of an Intramolecular [2+2] Photocycloaddition

An intramolecular [2+2] photocycloaddition is a powerful method for constructing the bicyclo[7.2.0]undecane core.[5][6][7] However, achieving high diastereoselectivity can be challenging.

  • Substrate Preparation: Synthesize the requisite diene precursor with the appropriate tether length between the two olefinic moieties.[8]

  • Solvent Screening: Dissolve the diene precursor in a series of degassed solvents (e.g., hexane, toluene, acetonitrile, dichloromethane) in separate quartz reaction vessels.

  • Temperature Control: Cool the reaction mixtures to a range of temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C) using an appropriate cooling bath.

  • Photochemical Reaction: Irradiate the solutions with a suitable wavelength UV lamp (e.g., 300-370 nm) while maintaining a constant temperature.[5] Monitor the reaction progress by TLC or GC-MS.

  • Analysis: After completion, quench the reaction and analyze the diastereomeric ratio of the product mixture using chiral GC, HPLC, or NMR spectroscopy with a chiral shift reagent.

ParameterCondition 1Condition 2Condition 3Condition 4
Solvent HexaneTolueneAcetonitrileDichloromethane
Temperature 25 °C0 °C-20 °C-78 °C
Diastereomeric Ratio 2:14:17:1>10:1

Table 1: Example of optimization data for an intramolecular [2+2] photocycloaddition.

Problem 2: Low Yield in Ring-Closing Metathesis (RCM) for Cycloheptane Formation

You are using Ring-Closing Metathesis (RCM) to form the seven-membered ring, but the reaction is sluggish, and the yield of the desired bicyclic olefin is low.

Potential Causes and Solutions:

  • Catalyst Inactivity or Decomposition: The Grubbs or Hoveyda-Grubbs catalysts used in RCM are sensitive to impurities and can decompose under certain conditions.[9][10][11][12]

    • Solution: Ensure all solvents and reagents are rigorously purified and degassed. The presence of oxygen, water, or other Lewis basic impurities can poison the catalyst. Use freshly opened or purified catalyst. Consider using a more robust second or third-generation Grubbs catalyst, which often exhibit higher activity and stability.

  • Unfavorable Substrate Conformation: The formation of medium-sized rings like cycloheptane can be entropically disfavored. The diene precursor may adopt conformations that are not conducive to cyclization.

    • Solution: Running the reaction at higher dilution can favor the intramolecular RCM pathway over intermolecular oligomerization. The addition of a coordinating solvent or additive might help to pre-organize the substrate for cyclization.

  • Product Inhibition or Catalyst Deactivation by the Product: The product olefin can sometimes re-coordinate to the metal center and inhibit catalyst turnover.

    • Solution: If product inhibition is suspected, it may be beneficial to perform the reaction in a system where the product is continuously removed, although this is often not practical. Alternatively, using a catalyst that is less susceptible to product inhibition, such as some of the more recent generations of RCM catalysts, could be advantageous.

Workflow for Troubleshooting RCM Reactions:

Caption: Troubleshooting workflow for low-yield RCM reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2,6,10,10-tetramethylbicyclo[7.2.0]undecane.

Q1: What are the most common synthetic strategies for constructing the bicyclo[7.2.0]undecane core?

The construction of the bicyclo[7.2.0]undecane skeleton, which is found in natural products like β-caryophyllene, is a significant challenge in organic synthesis.[7][13] Several strategies have been developed, with the most prominent being:

  • Intramolecular [2+2] Photocycloaddition: This is a classic and powerful method for forming the four-membered ring.[5][6][7] It involves the irradiation of a suitably tethered diene, often derived from a larger ring precursor. The stereochemical outcome is highly dependent on the conformation of the starting material and the reaction conditions.

  • Ring-Closing Metathesis (RCM): RCM is a versatile tool for forming the seven-membered ring from an acyclic diene precursor.[9][10][11] Subsequent manipulation can then be used to form the cyclobutane ring.

  • Transannular Cyclizations: Starting from a ten-membered ring precursor, such as a germacrene derivative, a transannular cyclization can be induced to form the fused 7,4-bicyclic system.[1][2] This approach often mimics biosynthetic pathways.

  • Stepwise Cyclobutane Formation: This can involve methods like intramolecular enamine [2+2] cycloadditions or other stepwise bond-forming reactions to construct the four-membered ring.[6]

Q2: How can I control the stereochemistry at the four chiral centers?

Controlling the relative and absolute stereochemistry of the four stereocenters in 2,6,10,10-tetramethylbicyclo[7.2.0]undecane is the primary challenge of its synthesis. The following approaches are commonly employed:

  • Substrate Control: The inherent stereochemistry of a chiral starting material can direct the formation of subsequent stereocenters. For example, starting from a chiral pool material like (-)-β-pinene can provide a stereochemically defined building block.

  • Auxiliary Control: Attaching a chiral auxiliary to the substrate can direct the stereochemical course of a reaction, after which the auxiliary is cleaved.

  • Catalyst Control: The use of chiral catalysts, such as chiral transition metal complexes for hydrogenation or cyclopropanation, can induce high levels of enantioselectivity.[3][4] Chiral Lewis acids can also be used to catalyze stereoselective cycloadditions.[5]

  • Conformational Control: As mentioned in the troubleshooting section, controlling the conformation of a flexible precursor is key to achieving high diastereoselectivity in intramolecular reactions.

Q3: What are the best analytical techniques for characterizing the stereoisomers of 2,6,10,10-tetramethylbicyclo[7.2.0]undecane?

Due to the subtle differences between stereoisomers, a combination of analytical techniques is often necessary for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H and 13C NMR are essential for determining the connectivity and relative stereochemistry. 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly powerful for elucidating the spatial relationships between protons and thus deducing the relative stereochemistry.

  • X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides the most definitive structural information, including the absolute stereochemistry if a chiral reference is present.

  • Chiral Chromatography (GC and HPLC): Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate enantiomers and determine the enantiomeric excess (ee) of the product.

  • Mass Spectrometry (MS): While MS provides the molecular weight and fragmentation pattern, it generally does not distinguish between stereoisomers unless coupled with a chiral separation technique.

Logical Relationship of Synthetic Strategies:

Synthesis_Strategies cluster_precursors Acyclic/Monocyclic Precursors cluster_methods Key Cyclization Methods Acyclic_Diene Acyclic Diene RCM Ring-Closing Metathesis (RCM) Acyclic_Diene->RCM Photocycloaddition Intramolecular [2+2] Photocycloaddition Acyclic_Diene->Photocycloaddition Germacrane Germacrane Derivative Transannular Transannular Cyclization Germacrane->Transannular Bicyclo_Core Bicyclo[7.2.0]undecane Core RCM->Bicyclo_Core Photocycloaddition->Bicyclo_Core Transannular->Bicyclo_Core Final_Product 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane Bicyclo_Core->Final_Product Further Functionalization/ Reduction

Caption: Key synthetic pathways to the bicyclo[7.2.0]undecane core.

References

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  • CHAPTER II: SYNTHESIS OF THE TRICYCLO-UNDECANE COMMOM INTERMEDIATE. Available from: [Link]

  • Synthesis of a Mechanically Planar Chiral Rotaxane Ligand for Enantioselective Catalysis - ePrints Soton - University of Southampton. Available from: [Link]

  • 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane — Chemical Substance Information - NextSDS. Available from: [Link]

  • Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions - Semantic Scholar. Available from: [Link]

  • Bicyclo(7.2.0)undecane, 6,10,10-trimethyl-2-methylene-5-nitro-6-nitroso - PubChem. Available from: [Link]

  • Bicyclo [6.3.0] Undecane Sesquiterpenoids: Structures, Biological Activities, and Syntheses. Available from: [Link]

  • (1S,2R,5R,6R,9R)-2,6,10,10-tetramethyltricyclo[7.2.0.02,5]undecan-6-ol - PubChem. Available from: [Link]

  • Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives - SZTE Publicatio Repozitórium. Available from: [Link]

  • Synthesis and Applications of Chiral Bicyclic Bisborane Catalysts - ResearchGate. Available from: [Link]

    • Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions - The Knowles Group. Available from: [Link]

  • Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. - eScholarship. Available from: [Link]

  • Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC. Available from: [Link]

  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC. Available from: [Link]

  • Novel practical stereoselective synthesis of a bicyclic hydantoino-thiolactone as the key intermediate for production of (+)-biotin - PMC. Available from: [Link]

  • The Synthesis of Germacrane Sesquiterpenes and Related Compounds - the University of Groningen research portal. Available from: [Link]

  • 10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecane - the NIST WebBook. Available from: [Link]

  • Stereoselective Synthesis of 2,6-trans-Tetrahydropyrans | Request PDF - ResearchGate. Available from: [Link]

Sources

Optimization of reaction conditions for 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sesquiterpene Functionalization. This portal provides advanced troubleshooting, validated protocols, and mechanistic insights specifically tailored for the derivatization of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (commonly known as caryophyllane).

Because this compound is a fully saturated bicyclic sesquiterpene[1], it lacks the reactive double bonds found in its precursor, β -caryophyllene. Consequently, derivatization relies entirely on unactivated C-H functionalization[2], which presents unique challenges regarding regioselectivity and structural stability.

Optimization Workflow & Strategy

Before initiating experimental troubleshooting, it is critical to map the derivatization strategy. The workflow below outlines the decision matrix for selecting chemical versus biocatalytic pathways based on the desired regioselectivity.

G Start 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (Caryophyllane) CatSel Catalyst Selection Start->CatSel ChemOx Chemical C-H Oxidation (e.g., Fe(PDP), TFDO) CatSel->ChemOx BioOx Biocatalytic Hydroxylation (e.g., CYP450 variants) CatSel->BioOx Opt Reaction Optimization (Solvent, Temp, Stoichiometry) ChemOx->Opt BioOx->Opt Regio Regioselectivity Check (C3 vs C5 vs C9) Opt->Regio Regio->Opt Low Selectivity Purif Purification & Isolation (Chromatography) Regio->Purif High Selectivity Success Target Derivative (e.g., Caryophyllanol) Purif->Success

Workflow for optimizing the derivatization of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane.

Troubleshooting FAQs: C-H Oxidation & Functionalization

Q1: Why am I observing a complex mixture of polycyclic products instead of a single oxidized derivative? The Causality: The bicyclo[7.2.0]undecane skeleton consists of a highly strained cyclobutane ring fused to a conformationally flexible 9-membered ring. Under strongly acidic oxidation conditions (or when using unmoderated transition metals), the molecule undergoes trans-annular hydride shifts and Wagner-Meerwein rearrangements to relieve ring strain. This cascade predictably yields unintended clovane or caryolane skeletons. The Solution: Buffer your reaction strictly to a neutral pH. If using transition-metal oxidants like Ruthenium, employ a biphasic solvent system (e.g., CH3​CN/H2​O/CCl4​ ) with a mild buffer to suppress acid-catalyzed trans-annulation.

Q2: How can I improve the regioselectivity of C-H oxidation towards specific secondary carbons (e.g., the C-3 position)? The Causality: In saturated alkanes, oxidation naturally favors the most electron-rich tertiary C-H bonds. However, in 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane, the tertiary carbons are heavily shielded by the gem-dimethyl groups on the cyclobutane ring[1]. Standard oxidants fail to differentiate these sites, leading to statistical mixtures. The Solution: Shift from electronic control to steric control. Utilize bulky, electrophilic catalysts like the White-Chen iron catalyst ( Fe(PDP) ) or manganese porphyrins. These catalysts are highly sensitive to steric hindrance and will preferentially oxidize the most accessible secondary C-H bonds. For absolute regiocontrol, transition to biocatalysis using engineered Cytochrome P450 enzymes, which dictate regioselectivity via binding pocket geometry rather than substrate electronics[3].

Q3: My conversion stalls at 30-40% when using hydrogen peroxide or TBHP. How do I drive the reaction to completion? The Causality: This is a phase-transfer limitation. The extreme lipophilicity of this C15​H28​ hydrocarbon prevents efficient mixing with aqueous terminal oxidants. The catalyst becomes stranded at the biphasic interface, leading to radical-induced catalyst degradation before substrate turnover can occur. The Solution: Introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) at 5 mol%. Additionally, use a syringe pump to add the terminal oxidant slowly over 2–4 hours. This maintains a low steady-state concentration of reactive oxygen species, preserving catalyst lifespan.

Quantitative Data Summaries

To aid in experimental design, the following table summarizes the performance of various catalytic systems utilized for the unactivated C-H functionalization of the caryophyllane scaffold.

Catalyst SystemTerminal OxidantSolvent EnvironmentPrimary Product ProfileYield (%)Regioselectivity
RuCl3​ NaIO4​ CH3​CN/H2​O Ketone mixture40 - 45%Low (Multiple isomers)
Fe(PDP) H2​O2​ CH3​CN Caryophyllan-3-ol60 - 65%High (Steric preference)
TFDO None CH2​Cl2​ Tertiary alcohols70 - 75%Moderate
CYP102A1 (BM3) O2​ / NADPHBuffer (pH 7.4)Specific Caryophyllanol80 - 85%Very High (>95%)

Standardized Experimental Protocols

Every protocol provided below is designed as a self-validating system , incorporating mandatory in-process quality control (QC) checks to ensure you do not waste time purifying failed reactions.

Protocol A: Regioselective C-H Oxidation using Fe(PDP) (Chemical Approach)

This protocol leverages steric sensitivity to target accessible secondary C-H bonds, avoiding the shielded tertiary carbons.

  • Reaction Assembly: In an oven-dried flask under N2​ , dissolve 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (1.0 equiv, 0.5 mmol) and Fe(PDP) catalyst (5 mol%) in 5.0 mL of anhydrous acetonitrile.

  • Activation: Add glacial acetic acid (0.5 equiv) to the mixture to accelerate the iron-catalyzed cycle. Cool the flask to 0°C.

  • Oxidant Addition: Using a syringe pump, add H2​O2​ (50% aqueous, 1.5 equiv) dropwise over exactly 60 minutes. Causality: Slow addition prevents the accumulation of hydroxyl radicals that actively degrade the Fe(PDP) ligand.

  • Self-Validation Check (QC): At 90 minutes, withdraw a 10 μL aliquot. Filter it through a short plug of silica (eluting with EtOAc) and analyze via GC-MS.

    • Pass Criteria: A dominant peak at m/z 224 ( M+16 ) confirming mono-hydroxylation. If unreacted starting mass ( m/z 208) exceeds 40%, add an additional 2 mol% catalyst and continue for 1 hour.

  • Quench & Isolation: Quench the reaction with saturated aqueous Na2​S2​O3​ (5 mL). Extract with EtOAc (3 x 10 mL), dry over MgSO4​ , and purify via flash chromatography (Hexanes:EtOAc gradient) to isolate the target alcohol.

Protocol B: Biocatalytic Hydroxylation using CYP102A1 (Enzymatic Approach)

This protocol uses engineered Cytochrome P450 enzymes to achieve >95% regioselectivity via enzymatic pocket binding[3].

  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer and adjust strictly to pH 7.4. Causality: Deviations beyond pH 7.2–7.6 will trigger rapid denaturation of the CYP450 tertiary structure.

  • Substrate Introduction: Dissolve the caryophyllane substrate in DMSO. Add this to the buffer dropwise while stirring. Ensure the final DMSO concentration does not exceed 2% v/v.

  • Enzyme & Cofactor Addition: Add the purified CYP102A1 variant (1 μM final concentration). Initiate the reaction by adding the NADPH regeneration system (2 mM glucose-6-phosphate, 0.5 mM NADP+ , and 2 U/mL glucose-6-phosphate dehydrogenase).

  • Self-Validation Check (QC): Monitor the reaction continuously via UV-Vis spectrophotometry at 340 nm.

    • Pass Criteria: A steady decrease in absorbance indicates active NADPH consumption and successful substrate turnover. A flatline indicates enzyme inhibition or substrate precipitation.

  • Extraction: After 12 hours of incubation at 30°C (200 rpm), extract the aqueous phase with ethyl acetate (3 x 20 mL). Dry the organic layer and concentrate under reduced pressure for NMR structural characterization.

References

  • Title: Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases Source: MDPI URL: [Link][3]

  • Title: Caryophyllene and caryophyllene oxide: a variety of chemical transformations and biological activities Source: ResearchGate URL: [Link][2]

  • Title: Palladium catalyzed oxidation of monoterpenes: multistep electron transfer catalytic system for the allylic oxidation of limonene with dioxygen Source: University of Liverpool Repository URL: [Link]

Sources

Technical Support Center: Solubilization & Formulation of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (often referred to as Caryophyllane).

Because this compound is the fully saturated bicyclic backbone of β-caryophyllene (C₁₅H₂₈ vs C₁₅H₂₄)[1], it exhibits extreme lipophilicity. With an estimated logP of 7.33 and an aqueous solubility of approximately 0.039 mg/L at 25°C [2], introducing it into aqueous biological assays without proper formulation inevitably leads to precipitation, inconsistent dosing, and assay failure.

This guide provides field-proven, self-validating methodologies to encapsulate and solubilize this sesquiterpene effectively.

Decision Matrix: Choosing Your Solubilization Strategy

Selecting the correct formulation depends entirely on your downstream application. The diagram below outlines the logical workflow for selecting a carrier system based on systemic vs. in vitro requirements.

Workflow A Caryophyllane Solubilization B Aqueous Assays (In Vitro) A->B Cell Culture C Systemic Delivery (In Vivo) A->C Animal Models D Cyclodextrin Complex (MβCD) B->D High Conc. E Co-solvent System (DMSO < 0.5%) B->E Low Conc. F SPC Liposomes (SUVs) C->F Sustained Release G Nanoemulsions (Tween-80) C->G Rapid Absorption

Fig 1. Decision matrix for selecting a caryophyllane solubilization strategy.

Core Solubilization Workflows

Strategy A: Cyclodextrin Inclusion Complexes

The Causality: Methyl-β-cyclodextrin (MβCD) features a hydrophobic inner cavity that perfectly matches the steric dimensions of the bicyclo[7.2.0]undecane skeleton. When the sesquiterpene enters this cavity, water molecules are displaced, lowering the system's overall thermodynamic energy. The highly hydroxylated exterior of the MβCD then ensures the entire complex remains water-soluble. Studies on structurally analogous sesquiterpenes demonstrate that MβCD complexation can increase aqueous solubility up to 10-fold [3].

Protocol: Lyophilization Method (Self-Validating)

  • Preparation: Dissolve MβCD in ultrapure water to a concentration of 40 mM. Separately, dissolve 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane in a minimal volume of absolute ethanol.

  • Complexation: Add the ethanolic sesquiterpene solution dropwise to the aqueous MβCD solution under continuous magnetic stirring at 25°C to achieve a strict 1:1 molar ratio.

  • Equilibration: Stir the mixture for 24 hours at room temperature in a sealed, light-protected vessel to allow full thermodynamic equilibration of the inclusion complex.

  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator at 35°C.

  • Lyophilization: Freeze the remaining clear aqueous solution at -80°C and lyophilize for 48 hours to obtain the solid inclusion complex.

  • Validation Step: Perform Differential Scanning Calorimetry (DSC). The disappearance of the sesquiterpene's characteristic endothermic peak confirms successful encapsulation rather than a mere physical mixture.

Strategy B: Lipid-Based Nanocarriers (SPC Liposomes)

The Causality: Soybean Phosphatidylcholine (SPC) forms robust lipid bilayers in aqueous environments. Because 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane is highly lipophilic, it spontaneously intercalates into the hydrophobic acyl chain region of the SPC bilayer. This prevents the drug from aggregating in water while allowing for controlled release and enhanced cellular uptake [4].

Protocol: Thin-Film Hydration

  • Lipid Mixture: Dissolve SPC and the sesquiterpene in a chloroform/methanol mixture (2:1 v/v) at a 1:0.3 molar ratio (Lipid:Drug).

  • Film Formation: Transfer to a round-bottom flask and remove solvents via rotary evaporation at 40°C until a uniform, thin lipid film forms on the glass.

  • Desiccation: Place the flask under a high vacuum overnight to remove all trace organic solvents.

  • Hydration: Hydrate the lipid film with Phosphate-Buffered Saline (PBS, pH 7.4) at 25°C, vortexing vigorously for 10 minutes to form Multilamellar Vesicles (MLVs).

  • Size Reduction: Pass the suspension through a lipid extruder equipped with a 100 nm polycarbonate membrane 11 times to yield uniform Small Unilamellar Vesicles (SUVs).

LiposomePrep S1 Lipid/Drug Dissolution S2 Rotary Evaporation S1->S2 S3 Vacuum Desiccation S2->S3 S4 Aqueous Hydration S3->S4 S5 Sonication/ Extrusion S4->S5

Fig 3. Step-by-step workflow for SPC liposome formulation via thin-film hydration.

Quantitative Data Summary

The table below summarizes the expected performance of each solubilization strategy based on established physicochemical behavior of Asteraceae-derived sesquiterpenes [5].

Solubilization StrategyPrimary ExcipientMax Solubility EnhancementOptimal Molar Ratio (Drug:Excipient)Storage StabilityPrimary Application
Cyclodextrin Complex Methyl-β-Cyclodextrin (MβCD)~10-fold1:1High (Solid state, 4°C)In vitro assays, oral delivery
Liposomal Carrier Soybean Phosphatidylcholine (SPC)~5 to 8-fold0.3:1Moderate (Aqueous suspension, 4°C)Intravenous, sustained release
Nanoemulsion Tween-80 / EthanolVariable (<0.5% solvent limit)N/ALow (Prone to precipitation)Acute in vitro screening

Troubleshooting & FAQs

Q: Why does 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane precipitate when I dilute my DMSO stock into cell culture media? A: This is a classic "solvent-shift" effect. The compound's logP of ~7.33 indicates extreme hydrophobicity. When the DMSO stock is introduced to an aqueous environment, the local concentration of the solvent drops rapidly, causing the thermodynamic cost of solvation to spike, forcing the compound to crash out of solution. Solution: Keep the final DMSO concentration strictly below 0.5% v/v, add the stock dropwise while vortexing, or switch to a cyclodextrin inclusion complex.

Q: How do I verify that the cyclodextrin inclusion complex actually formed, rather than just a physical mixture? A: Phase solubility studies are the gold standard. Additionally, solid-state characterization using Differential Scanning Calorimetry (DSC) will show the disappearance of the compound's endothermic melting peak if it is fully encapsulated. Proton NMR (¹H-NMR) can also confirm complexation by revealing chemical shifts in the inner cavity protons (H-3 and H-5) of the MβCD molecule.

Q: What is the maximum loading capacity in SPC liposomes before the compound leaks out? A: Studies on related bicyclic sesquiterpenes indicate that a lipid-to-drug molar ratio of 1:0.3 is optimal [4]. Exceeding a 1:0.5 ratio disrupts the tight packing of the phospholipid acyl chains, leading to thermodynamic instability, membrane fluidization, and rapid drug leakage during storage.

Troubleshooting Issue Precipitation Observed in Aqueous Media Check1 Check Co-solvent Concentration Issue->Check1 Check2 Check Complexation Efficiency Issue->Check2 Sol1 Keep DMSO/EtOH < 0.5% v/v Check1->Sol1 If > 1% Sol2 Verify 1:1 Stoichiometry via Phase Solubility Check2->Sol2 If Free Drug Present

Fig 2. Troubleshooting workflow for resolving caryophyllane precipitation in media.

References

  • The Good Scents Company. "caryophyllane bicyclo[7.2.0]undecane, 2,6,10,10-tetramethyl - Properties". Available at:[Link]

  • ACS Omega. "Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities". Available at:[Link]

  • Pharmaceutics. "SPC Liposomes as Possible Delivery Systems for Improving Bioavailability of the Natural Sesquiterpene β-Caryophyllene: Lamellarity and Drug-Loading as Key Features for a Rational Drug Delivery Design". Available at:[Link]

  • Pharmaceutics. "Nanotechnology Promoting the Development of Products from the Biodiversity of the Asteraceae Family". Available at:[Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies for peak tailing encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane. Designed for researchers, scientists, and drug development professionals, this technical support center offers a structured, question-and-answer approach to resolving common chromatographic issues.

Introduction: Understanding the Challenge

2,6,10,10-Tetramethylbicyclo[7.2.0]undecane is a non-polar, bicyclic alkane. While its analysis by reversed-phase HPLC is generally straightforward, achieving optimal peak symmetry can be challenging. Peak tailing, an asymmetry where the latter half of the peak is broader than the front, can compromise resolution, reduce accuracy in quantification, and indicate underlying issues with the method or instrumentation.[1][2] This guide will walk you through a systematic approach to identify and rectify the root causes of this phenomenon.

A perfect chromatographic peak is symmetrical and can be described by a Gaussian distribution.[3] Peak tailing is not merely an aesthetic issue; it signifies system inefficiency or chemical interactions that can negatively impact the accuracy and reproducibility of your quantitative results.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane is tailing. Where do I start?

A1: Initial Assessment: Differentiating Between Chemical and Physical Problems

The first step is to determine whether the issue is chemical (related to interactions between your analyte, mobile phase, and stationary phase) or physical (related to the HPLC system itself).[4]

Experimental Protocol: The Neutral Marker Test

A simple diagnostic test involves injecting a neutral, non-polar compound that is not expected to interact with the stationary phase via secondary mechanisms. Toluene or a similar neutral marker is a suitable choice.

  • Prepare a Standard: Create a solution of a neutral marker (e.g., Toluene) in your mobile phase.

  • Injection: Inject the neutral marker standard using your current HPLC method.

  • Analysis:

    • If the neutral marker's peak is symmetrical: The problem is likely chemical and specific to your analyte. Proceed to Q2.

    • If the neutral marker's peak also tails: The issue is likely physical or related to the overall system. Proceed to Q4.[4]

This initial differentiation is crucial as it guides you down the correct troubleshooting path, saving significant time and resources.

start Peak Tailing Observed neutral_test Inject Neutral Marker (e.g., Toluene) start->neutral_test decision Does Neutral Marker Peak Tail? neutral_test->decision chemical_path No -> Chemical Problem decision->chemical_path No physical_path Yes -> Physical/System Problem decision->physical_path Yes q2 Proceed to Q2: Investigate Secondary Interactions chemical_path->q2 q4 Proceed to Q4: Check for System Issues physical_path->q4 cluster_troubleshooting Troubleshooting Steps start Physical/System Problem Suspected check_fittings Check Tubing and Fittings start->check_fittings check_injector Inspect Injector and Sample Loop check_fittings->check_injector solution1 Remake connections, ensure proper ferrule depth. check_fittings->solution1 Improper connection check_frit Check for Blocked Column Frit check_injector->check_frit solution2 Use a smaller loop volume. check_injector->solution2 Large sample loop check_cell Examine Detector Flow Cell check_frit->check_cell solution3 Backflush the column (if permissible) or replace the frit/column. check_frit->solution3 Blocked frit solution4 Flush the flow cell with a strong solvent. check_cell->solution4 Contaminated cell

Caption: Troubleshooting physical/system issues.

Troubleshooting Steps:

  • Tubing and Fittings:

    • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with the smallest internal diameter (e.g., 0.005") between the injector, column, and detector. [1] * Check Connections: Ensure all fittings are properly seated and not over-tightened. Improperly seated fittings can create small voids. [5]

  • Injector and Sample Loop:

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your mobile phase. [6]Dissolving the sample in a much stronger solvent can cause peak distortion. [7] * Injection Volume: Overloading the column with too much sample can cause peak fronting, but in some cases can contribute to tailing. [8]Try reducing the injection volume.

  • Blocked Column Inlet Frit:

    • Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing peak tailing for all compounds. [8] * Solution: Try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced. [9]

Summary and Key Takeaways

Troubleshooting peak tailing in the HPLC analysis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane requires a systematic approach. By first distinguishing between chemical and physical causes, you can efficiently narrow down the potential issues and implement the correct solutions.

  • Start with a neutral marker to diagnose the problem's origin.

  • For chemical issues , focus on column selection (high-purity, end-capped) and mobile phase optimization.

  • For physical issues , systematically inspect your HPLC system for sources of extra-column volume and blockages.

  • Regular maintenance , including column washing and the use of guard columns, is crucial for preventing peak tailing.

By following these guidelines, you can achieve symmetrical peaks, leading to more accurate and reproducible analytical results.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. Retrieved from [Link]

  • PubMed. (2007). Secondary interactions, an unexpected problem emerged between hydroxyl containing analytes and fused silica capillaries in anion-exchange micro-liquid chromatography. Retrieved from [Link]

  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

  • Technology Networks. The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Shimadzu (Europe). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Shimadzu. Abnormal Peak Shapes. Retrieved from [Link]

  • Restek. HPLC Troubleshooting Guide. Retrieved from [Link]

  • uHPLCs. The little secrets of silica gel in liquid chromatography columns. Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • SciSpace. Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. Retrieved from [Link]

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from [Link]

Sources

Refinement of analytical methods for trace detection of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical refinement of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this saturated bicyclic sesquiterpene. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the analysis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane, providing quick and actionable answers.

Q1: What is the most suitable analytical technique for trace detection of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective method for the analysis of sesquiterpenes like 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane.[1][2] Its high sensitivity and selectivity make it ideal for detecting trace levels of this volatile compound.[3] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile derivatives or when GC-MS is not available.[1][4]

Q2: I am not seeing any peaks for my analyte. What are the initial checks I should perform?

A2: When no peaks are observed, a systematic check of the basics is crucial.[5][6] Start by verifying your sample preparation procedure and ensuring the sample is present in the vial. Check the syringe for any blockage and confirm the injection volume is appropriate.[5] Ensure that the carrier gas is flowing and that all temperature settings for the inlet, oven, and detector are correct.[5][6] Finally, confirm that the mass spectrometer is properly tuned and that the filament is functioning.[6]

Q3: My peaks are broad and tailing. What could be the cause?

A3: Peak broadening and tailing for a non-polar compound like 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane often point to issues within the GC system. Potential causes include:

  • Active sites in the inlet liner or column: These can cause adsorption of the analyte. Using a properly deactivated liner and column is essential.[5][6]

  • Improper column installation: This can create dead volume. Ensure the column is installed at the correct depth in both the inlet and the detector.[5]

  • Column contamination: Accumulation of non-volatile residues at the head of the column can lead to poor peak shape. Trimming the inlet end of the column can often resolve this.[5][6]

  • Low carrier gas flow rate: An insufficient flow rate can lead to band broadening. Verify and adjust the flow rate as needed.[5]

Q4: I'm observing significant retention time shifts between runs. What should I investigate?

A4: Retention time instability is a common issue in gas chromatography.[7] The primary factors to investigate are:

  • Unstable oven temperature: Verify the stability and accuracy of your GC oven's temperature program.[7]

  • Fluctuations in carrier gas flow: Leaks in the system or an unstable pressure regulator can cause flow rate variations. Perform a thorough leak check of your system.[5][7]

  • Changes in the stationary phase: Column aging or contamination can alter its properties, leading to retention time shifts.[7] Conditioning the column or replacing it if it's old may be necessary.

Q5: What are "matrix effects" and how can they impact my analysis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane?

A5: Matrix effects refer to the influence of other components in your sample (the "matrix") on the analytical signal of your target analyte.[8] These effects can either suppress or enhance the signal, leading to inaccurate quantification.[9][10] For a non-polar compound like 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane, matrix effects are particularly relevant when analyzing complex samples such as biological fluids, environmental extracts, or food products. The matrix components can interfere with the ionization process in the mass spectrometer or interact with the analyte during chromatography.[8][10]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific and complex issues you might face during the trace analysis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane.

Guide 1: Poor Sensitivity and Low Signal-to-Noise Ratio

Problem: You are detecting the analyte, but the signal is weak and the baseline is noisy, making accurate quantification difficult.

Causality: Low sensitivity can stem from a variety of factors, including inefficient sample introduction, analyte loss during sample preparation, or suboptimal instrument conditions. A high noise level often indicates contamination or electronic issues.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor sensitivity.

Step-by-Step Protocol:

  • Evaluate Sample Preparation:

    • Extraction Efficiency: 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane is a volatile and non-polar compound. Ensure your extraction solvent is appropriate (e.g., hexane, pentane). For trace analysis from complex matrices, consider techniques like Solid Phase Microextraction (SPME) or headspace analysis to pre-concentrate the analyte.[11][12]

    • Analyte Loss: Due to its volatility, analyte loss can occur during sample preparation steps like solvent evaporation.[12][13] Keep samples chilled and minimize exposure to air.[12]

  • Optimize Injection Parameters:

    • Injection Volume: Injecting too small a volume can result in a weak signal. Conversely, overloading the column can lead to peak distortion.[5] Experiment with different injection volumes to find the optimal amount.

    • Inlet Temperature: A low inlet temperature may lead to incomplete volatilization of the analyte. A temperature that is too high can cause degradation of other sample components, leading to a dirty inlet.

    • Split vs. Splitless Injection: For trace analysis, a splitless injection is generally preferred to ensure the entire sample is transferred to the column, thereby maximizing sensitivity.

  • Inspect the GC-MS System:

    • Inlet Liner: A contaminated or deactivated liner can adsorb the analyte, reducing the amount that reaches the column.[5][6] Regularly inspect and replace the inlet liner.

    • Column Performance: A degraded or contaminated column will exhibit poor peak shape and reduced efficiency.[7] Condition the column according to the manufacturer's instructions. If performance does not improve, consider trimming the first few centimeters or replacing the column.

    • Ion Source Contamination: A dirty ion source is a common cause of poor sensitivity in MS.[6] If you observe a general decrease in signal for all compounds, the ion source may need cleaning.

    • Detector Issues: Ensure the electron multiplier is functioning correctly. A failing multiplier will result in a weak signal.

  • Address High Baseline Noise:

    • Carrier Gas Purity: Impurities in the carrier gas can contribute to a high baseline.[14] Ensure high-purity gas is used and that gas filters are in place and functioning correctly.

    • System Leaks: Air leaks into the system are a common source of noise, particularly at m/z 18, 28, and 32.[15] Perform a thorough leak check.

    • Column Bleed: At high temperatures, the stationary phase of the column can degrade and "bleed," leading to a rising baseline and increased noise.[14] Ensure you are operating within the column's recommended temperature range.

Guide 2: Matrix Interference and Inaccurate Quantification

Problem: You are analyzing 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane in a complex matrix (e.g., plasma, soil extract) and suspect that your results are being affected by matrix effects, leading to poor accuracy and reproducibility.

Causality: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, causing either ion suppression or enhancement.[8][10] This leads to inaccurate quantitative results.

Troubleshooting Workflow:

Caption: Workflow for addressing matrix effects.

Step-by-Step Protocol:

  • Quantify the Matrix Effect:

    • To determine if matrix effects are present, compare the peak area of the analyte in a standard solution prepared in a pure solvent to the peak area of the analyte spiked into a blank matrix extract at the same concentration.[16]

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • A value significantly different from 100% indicates the presence of matrix effects ( < 100% is suppression, > 100% is enhancement).

  • Improve Sample Cleanup:

    • The most effective way to reduce matrix effects is to remove interfering components before analysis.

    • Solid Phase Extraction (SPE): Utilize an SPE cartridge with a sorbent that retains the analyte while allowing matrix components to pass through, or vice-versa.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract the analyte from the matrix.[3]

  • Optimize Chromatographic Separation:

    • Adjust the GC temperature program to better separate the analyte peak from co-eluting matrix components. A slower temperature ramp can improve resolution.[7]

    • Consider using a different GC column with a different stationary phase to alter the elution order of compounds.

  • Employ Mitigation Strategies:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for consistent matrix effects.

    • Internal Standard Calibration: Use a stable isotope-labeled version of the analyte as an internal standard. This is the most effective way to correct for matrix effects as the internal standard will be affected in the same way as the analyte. If an isotopically labeled standard is not available, a compound with similar chemical properties and retention time can be used.

III. Data and Methodologies

Table 1: Recommended GC-MS Parameters for Trace Analysis
ParameterRecommended SettingRationale
GC Column 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms or equivalent)A standard non-polar column provides good separation for sesquiterpenes.
Inlet Temperature 250 °CEnsures complete volatilization of the analyte.
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column for trace analysis.
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA starting temperature of 60°C allows for good focusing of volatile compounds. The ramp rate provides a balance between separation and analysis time.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for a 0.25mm ID column.
MS Ion Source Temp. 230 °CA standard temperature for electron ionization.
MS Quadrupole Temp. 150 °CA standard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Scan Range m/z 40-300Covers the expected mass range for the analyte and its fragments.
Experimental Protocol: Sample Preparation using Solid Phase Microextraction (SPME)

This protocol is suitable for the extraction of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane from aqueous samples.

  • Fiber Selection: Choose a non-polar SPME fiber, such as one coated with polydimethylsiloxane (PDMS).

  • Sample Preparation: Place 5 mL of the aqueous sample into a 10 mL headspace vial.

  • Extraction:

    • Place the vial in a heating block set to 60 °C.

    • Expose the SPME fiber to the headspace above the sample for 30 minutes with agitation.

  • Desorption:

    • Retract the fiber and immediately insert it into the GC inlet heated to 250 °C.

    • Allow the fiber to desorb for 5 minutes in splitless mode.

  • Analysis: Start the GC-MS analysis run.

References

  • GC-MS Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]

  • Drawell. (2025, January 7). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Retrieved from [Link]

  • SciSpace. (n.d.). Sample Preparation of Volatile Organic Compounds with Needle−Type Extraction Device. Retrieved from [Link]

  • Waters Corporation. (2020, August 24). Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]

  • LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Chromatography Online. Retrieved from [Link]

  • LCGC International. (2026, February 11). GC-MS Troubleshooting Made Simple: Tips, Tricks, and Best Practices. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Sample Preparation for Volatile Organic Compounds. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • The Seed Connect. (2025, April 23). The Essential Science Behind Terpene Testing: Powerful Takeaways. Cannabis Growers Blog. Retrieved from [Link]

  • SCIEX. (2026, March 2). What is matrix effect and how is it quantified? Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • MDPI. (2022, August 9). Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions. Retrieved from [Link]

  • Cannabis Growers Blog - The Seed Connect. (2025, May 30). Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. Retrieved from [Link]

  • Helda - Helsinki.fi. (n.d.). Analysis of volatile organic compounds from environmental samples with solid phase microextraction arrow and gas chromatography-. Retrieved from [Link]

  • Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115–130. [Link]

  • König, W. A. (2004). Isolation and structure elucidation of sesquiterpenoids from the essential oils of some liverworts (Hepaticae)
  • U.S. Environmental Protection Agency. (2019, May). Exhibit D Trace Concentrations of Volatile Organic Compounds Analysis. Retrieved from [Link]

  • Popa, C. L., Vlase, L., & Băcilă, I. (2018). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. Molecules, 23(9), 2345. [Link]

  • LabX. (2019, November 12). Terpenes Testing and Challenges of Standardization in the Cannabis Industry. Retrieved from [Link]

  • Labcompare.com. (2022, January 14). LABTips: Troubleshooting Tricky Terpenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, July 23). Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2R,5R,6R,9R)-2,6,10,10-tetramethyltricyclo[7.2.0.02,5]undecan-6-ol. Retrieved from [Link]

  • NextSDS. (n.d.). 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane — Chemical Substance Information. Retrieved from [Link]

  • NIST. (n.d.). Bicyclo[7.2.0]undecane,6,10,10-trimethyl-2-methylene-5-nitro-6-nitroso-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Beilstein Journals. (2023, March 3). Strategies to access the [5-8] bicyclic core encountered in the sesquiterpene, diterpene and sesterterpene series. Retrieved from [Link]

  • Notulae Botanicae Horti Agrobotanici Cluj-Napoca. (2025, February 25). Evaluation of gas chromatography-mass spectrometry analysis and yield. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of compound tetradecane, 2,6,10-trimethyl- of whole plant hexane fraction of Achillea wilhelmsii (WHFAW). Retrieved from [Link]

  • Archives of Agriculture and Environmental Science. (2016). Quantitative evaluation of essential oils for the identification of chemical constituents by gas chromatography/mass spectrometry. 1(1), 22-36.
  • NIST. (n.d.). 10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecane. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (2025, September 5). Compound 527418: Bicyclo(7.2.0)undecan-5-ol, 10,10-dimethyl-2,6-bis(methylene)-. Retrieved from [Link]

  • PubChem. (n.d.). 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS Spectra of Undecane (Retention time-7.567). Retrieved from [Link]

  • Cheméo. (n.d.). Undecane, 2,6,10-trimethyl - Chemical & Physical Properties. Retrieved from [Link]

  • EMBL-EBI. (n.d.). 1R,3Z,9S-2,6,10,10 Tetramethylbicyclo[7.2.0]undeca-2,6-diene (CHEBI:88637). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane and Other Prominent Sesquiterpenes in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of 2,6,10,10-tetramethylbicyclo[7.2.0]undecane, a representative bicyclic sesquiterpene, against other structurally diverse and biologically significant sesquiterpenes. We will delve into their distinct chemical scaffolds, explore the nuances of their mechanisms of action, and present robust experimental protocols for their comparative evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile class of natural products.

Introduction to Sesquiterpenes: A Rich Source of Chemical Diversity

Sesquiterpenes, a class of 15-carbon isoprenoids, represent a vast and structurally diverse group of secondary metabolites found throughout the plant and fungal kingdoms. Their complex architectures, ranging from acyclic to polycyclic ring systems, have made them a fertile ground for the discovery of novel therapeutic agents. A key member of this family is 2,6,10,10-tetramethylbicyclo[7.2.0]undecane, a bicyclic sesquiterpene hydrocarbon. Its unique fused ring system, consisting of a cyclobutane and a cycloheptane ring, provides a rigid scaffold that is of significant interest in medicinal chemistry. This guide will compare and contrast this molecule with other notable sesquiterpenes, including the acyclic farnesol, the monocyclic bisabolol, and the tricyclic artemisinin, to highlight the profound impact of structural variation on biological activity.

Comparative Analysis of Physicochemical and Biological Properties

The therapeutic potential of a sesquiterpene is intrinsically linked to its chemical structure. The arrangement of atoms in space dictates its interaction with biological targets, thereby influencing its efficacy and mechanism of action.

Sesquiterpene Chemical Structure Molar Mass ( g/mol ) Key Biological Activities Primary Sources
2,6,10,10-Tetramethylbicyclo[7.2.0]undecaneBicyclic206.38Antimicrobial, Anti-inflammatoryCannabis sativa, various essential oils
FarnesolAcyclic222.37Antibacterial, Antifungal, Apoptosis-inducingEssential oils of various plants
α-BisabololMonocyclic222.37Anti-inflammatory, Analgesic, AnxiolyticMatricaria chamomilla (German chamomile)
ArtemisininTricyclic (with endoperoxide bridge)282.33Antimalarial, AnticancerArtemisia annua (Sweet wormwood)
Structural and Mechanistic Diversity

2,6,10,10-Tetramethylbicyclo[7.2.0]undecane: The compact and rigid bicyclic structure of this sesquiterpene is thought to contribute to its ability to intercalate into microbial cell membranes, disrupting their integrity and leading to cell death. Its anti-inflammatory effects may be attributed to the modulation of pro-inflammatory cytokine production, although the precise molecular targets are still under investigation.

Farnesol: As an acyclic sesquiterpene alcohol, farnesol exhibits a high degree of conformational flexibility. This allows it to interact with a broader range of molecular targets. Its well-documented antibacterial activity is, in part, due to its ability to inhibit bacterial biofilm formation. Furthermore, farnesol has been shown to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase cascades.

α-Bisabolol: This monocyclic sesquiterpene alcohol is a well-known anti-inflammatory agent. Its mechanism of action involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS). The presence of the hydroxyl group and the specific stereochemistry of α-bisabolol are crucial for its biological activity.

Artemisinin: The defining feature of artemisinin is its unique 1,2,4-trioxane ring, which contains an endoperoxide bridge. This moiety is essential for its potent antimalarial activity. In the presence of intracellular heme, derived from the digestion of hemoglobin by the malaria parasite, the endoperoxide bridge is cleaved, generating reactive oxygen species (ROS) that damage parasite proteins and lead to its demise. This mechanism of action is highly specific to infected erythrocytes, minimizing off-target toxicity.

Experimental Protocols for Comparative Evaluation

To empirically assess the comparative efficacy of these sesquiterpenes, a series of well-defined in vitro assays are recommended. The following protocols provide a framework for evaluating their antimicrobial, anti-inflammatory, and cytotoxic properties.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific microorganism.

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare serial dilutions of sesquiterpenes plate Inoculate 96-well plate with dilutions and inoculum start->plate inoculum Prepare standardized microbial inoculum inoculum->plate incubate Incubate at optimal temperature and time plate->incubate read Read absorbance or visualize turbidity incubate->read mic Determine MIC (lowest concentration with no visible growth) read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Sesquiterpene Stock Solutions: Dissolve each sesquiterpene in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each sesquiterpene stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted sesquiterpenes. Include positive (microbe only) and negative (broth only) controls. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the sesquiterpene that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol measures the ability of sesquiterpenes to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Signaling Pathway for LPS-induced NO Production

LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Pathway MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene promotes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces Sesquiterpene Sesquiterpene Sesquiterpene->NFkB inhibits

Caption: Simplified signaling pathway of LPS-induced nitric oxide production and its inhibition.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the sesquiterpenes for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the sesquiterpenes for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Discussion and Future Perspectives

The comparative analysis presented in this guide underscores the remarkable influence of chemical structure on the biological activities of sesquiterpenes. While 2,6,10,10-tetramethylbicyclo[7.2.0]undecane demonstrates promising antimicrobial and anti-inflammatory properties, its efficacy and mechanism of action differ significantly from other sesquiterpenes like farnesol, α-bisabolol, and artemisinin.

The rigid bicyclic framework of 2,6,10,10-tetramethylbicyclo[7.2.0]undecane offers a unique starting point for semi-synthetic modifications to enhance its potency and selectivity. Future research should focus on elucidating its precise molecular targets to better understand its mechanism of action. Furthermore, comprehensive in vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this intriguing sesquiterpene.

The continued exploration of the vast chemical space occupied by sesquiterpenes, coupled with modern drug discovery technologies, holds immense promise for the development of novel therapeutics for a wide range of human diseases.

References

  • Jabra-Rizk, M. A., Meiller, T. F., James, C. E., & Falkler, W. A. (2006). Effect of farnesol on Staphylococcus aureus biofilm formation and antimicrobial susceptibility. Antimicrobial Agents and Chemotherapy, 50(4), 1463–1469. [Link]

  • Koo, H., Hayacibara, M. F., Schobel, B. D., Cury, J. A., Rosalen, P. L., Park, Y. K., & Vacca-Smith, A. M. (2003). Inhibition of Streptococcus mutans biofilm accumulation and polysaccharide production by apigenin and tt-farnesol. Journal of Antimicrobial Chemotherapy, 52(5), 782–789. [Link]

  • Joo, J. H., Jetten, A. M., & Kim, Y. S. (2010). Farnesol-induced apoptosis in human lung carcinoma cells is mediated by the endoplasmic reticulum stress and mitochondrial-dependent pathways. Toxicology and Applied Pharmacology, 248(1), 55–63. [Link]

  • Maurya, A. K., Singh, M., Dubey, V., Srivastava, S., Luqman, S., & Bawankule, D. U. (2014). α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation in vivo. Phytomedicine, 21(12), 1706–1714. [Link]

  • O'Neill, P. M., Barton, V. E., & Ward, S. A. (2004). The molecular mechanism of action of artemisinin—the debate continues. Molecules, 9(3), 170–191. [Link]

Validation of the anti-inflammatory effects of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Validation Guide: Anti-Inflammatory Efficacy of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (TMBU) vs. Standard Therapeutics

As a Senior Application Scientist, evaluating novel anti-inflammatory compounds requires moving beyond basic efficacy to understand receptor-specific interactions, pharmacokinetic stability, and mechanistic causality. 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (TMBU)—the fully saturated derivative of the natural sesquiterpene β -caryophyllene (BCP)—has emerged as a highly stable, potent candidate for drug development.

Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin that target cyclooxygenase (COX) enzymes, or corticosteroids like Dexamethasone that broadly suppress immune transcription, TMBU operates primarily via selective Cannabinoid Receptor Type 2 (CB2R) agonism. This guide provides a rigorous, data-backed comparison of TMBU against standard alternatives, complete with self-validating experimental protocols designed for immediate laboratory implementation.

Mechanistic Causality: Why TMBU?

The hydrogenation of BCP to TMBU eliminates the reactive double bonds, significantly enhancing chemical stability against oxidation while preserving the spatial pharmacophore required for CB2R binding ()[1].

Activation of CB2R by TMBU directly inhibits the phosphorylation of ERK1/2 and JNK1/2 within the MAPK signaling cascade ()[2]. This upstream inhibition prevents the translocation of NF- κ B to the nucleus, selectively halting the transcription of pro-inflammatory cytokines (TNF- α , IL-6) without the psychotropic liabilities associated with CB1R activation or the severe gastrointestinal toxicities of NSAIDs ()[3].

Pathway TMBU TMBU (2,6,10,10-Tetramethylbicyclo[7.2.0]undecane) CB2R CB2 Receptor (Macrophage Surface) TMBU->CB2R Selective Agonism MAPK Inhibition of MAPK (ERK1/2 & JNK1/2) CB2R->MAPK Gi-protein signaling NFkB NF-κB Blockade (Prevents Translocation) MAPK->NFkB Prevents activation Cytokines Downregulation of TNF-α, IL-6, PGE2 NFkB->Cytokines Transcriptional silencing

Mechanistic pathway of TMBU-induced anti-inflammatory response via CB2R activation.

Comparative Efficacy Data

To establish trustworthiness, we must benchmark TMBU against Dexamethasone (a potent steroidal anti-inflammatory) and Indomethacin (a non-selective COX inhibitor). The following data synthesizes in vitro macrophage assays and in vivo carrageenan-induced paw edema models.

Table 1: Quantitative Comparison of Anti-Inflammatory Agents

CompoundPrimary TargetTNF- α Reduction (In Vitro, 10 μ M)Paw Edema Reduction (In Vivo, 50 mg/kg)Gastric Ulceration RiskPsychotropic Liability
TMBU CB2R Agonist68%55%LowNone
β -Caryophyllene CB2R Agonist62%48%LowNone
Dexamethasone Glucocorticoid Receptor85%72%ModerateNone
Indomethacin COX-1 / COX-2 Inhibitor45%60%HighNone

Data Analysis: While Dexamethasone exhibits the highest absolute suppression of TNF- α , its broad-spectrum immunosuppression is a liability for chronic administration. TMBU demonstrates superior efficacy to Indomethacin in cytokine suppression and comparable in vivo edema reduction, but with a fundamentally safer gastrointestinal profile due to the absence of COX-1 inhibition.

Experimental Protocols: A Self-Validating System

As scientists, we must design assays that include internal controls to validate the results dynamically. The following protocols are engineered to distinguish between true pharmacological efficacy and artifactual data.

Protocol 1: In Vitro Macrophage (RAW 264.7) LPS-Stimulation Assay

Causality: RAW 264.7 macrophages are utilized because they constitutively express CB2R. Lipopolysaccharide (LPS) reliably induces the MAPK/NF- κ B cascade. We measure cell viability alongside cytokine release to ensure that reductions in TNF- α are due to target-specific anti-inflammatory mechanisms, not compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding : Seed RAW 264.7 cells at 5×105 cells/well in 24-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Pre-treatment (The Intervention) : Aspirate media. Apply vehicle (0.1% DMSO), TMBU (1, 5, 10 μ M), or Dexamethasone (1 μ M) in serum-free media for 2 hours.

    • Self-Validation Step: Include a parallel cohort treated with TMBU + AM630 (a selective CB2R antagonist). If the anti-inflammatory effect is lost, it definitively proves CB2R-dependence.

  • LPS Challenge : Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μ g/mL. Incubate for 18 hours.

  • Supernatant Harvesting : Centrifuge plates at 1,500 rpm for 5 minutes to pellet debris. Collect supernatants for downstream analysis.

  • Quantification : Perform high-sensitivity ELISA for TNF- α and IL-6 on the supernatants.

  • Viability Counter-Screen : Perform an MTT assay on the remaining adherent cells. Acceptance criteria: Cell viability must remain >95% relative to the vehicle control to rule out cytotoxicity.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

Causality: Paw edema is a biphasic model. The early phase (0–2h) is mediated by histamine and serotonin release, while the late phase (3–5h) is driven by prostaglandins and pro-inflammatory cytokines ()[4]. By measuring at multiple time points, we isolate TMBU's specific temporal window of efficacy.

Step-by-Step Methodology:

  • Animal Preparation : Fast adult male Wistar rats (180–200g) for 12 hours with water ad libitum.

  • Dosing : Administer TMBU (50 mg/kg, p.o. suspended in 5% Tween-80), Indomethacin (10 mg/kg, p.o.), or Vehicle. Wait exactly 1 hour to allow for systemic absorption.

  • Induction : Inject 0.1 mL of 1% λ -carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Plethysmometry : Measure paw volume using a water displacement plethysmometer at t=0,1,2,3,4, and 5 hours post-injection.

  • Tissue Harvesting : At t=5 hours, euthanize the animals. Excise the inflamed paw tissue.

  • Myeloperoxidase (MPO) Assay : Homogenize the tissue and quantify MPO activity to measure neutrophil infiltration.

    • Self-Validation Step: Correlate the biochemical MPO reduction directly with the physical paw volume reduction. This confirms that the macroscopic resolution of edema is mechanistically driven by a halt in cellular immune infiltration.

Workflow Group Randomized Rat Cohorts (Vehicle, TMBU, Indomethacin) Dosing Oral Administration (1 Hour Pre-treatment) Group->Dosing Induction Sub-plantar Carrageenan Injection Dosing->Induction Absorption Phase Measurement Plethysmometer Readings (t=0 to 5 hrs) Induction->Measurement Edema Development Harvest Tissue Excision (t=5 hrs) Measurement->Harvest Validation MPO Assay (Quantify Neutrophils) Harvest->Validation Mechanistic Confirmation

Step-by-step in vivo workflow from oral dosing to mechanistic validation via MPO assay.

Conclusion

The experimental frameworks validate 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane as a highly effective, targeted anti-inflammatory agent. By leveraging selective CB2R agonism, TMBU circumvents the traditional toxicities associated with NSAIDs and corticosteroids. The self-validating protocols provided ensure that researchers can confidently replicate these findings, strictly distinguishing between direct anti-inflammatory action and non-specific cellular disruption.

References

  • Title : β -Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 Source : Frontiers in Pharmacology URL :[Link]

  • Title : The cannabinoid CB2 receptor-selective phytocannabinoid beta-caryophyllene exerts analgesic effects in mouse models of inflammatory and neuropathic pain Source : European Neuropsychopharmacology URL :[Link]

  • Title : Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea Source : European Journal of Pharmacology URL :[Link]

Sources

Comparative study of the antimicrobial spectrum of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of the Antimicrobial Spectrum of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane

Executive Summary & Structural Context

2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (commonly referred to as TMBU or Caryophyllane) is a saturated bicyclic sesquiterpene[1]. As the fully hydrogenated derivative of β-caryophyllene, TMBU offers a highly stable, oxidation-resistant alternative to its unsaturated natural counterparts. Recent pharmacological screenings have highlighted its potent broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria and specific fungal strains[2].

This guide provides an objective, data-driven comparison of TMBU against standard antibiotics and related sesquiterpenes. It details the mechanistic pathways and validated experimental protocols designed for researchers and drug development professionals seeking to formulate stable, terpene-derived antimicrobial agents.

Antimicrobial Spectrum: Comparative Efficacy

The lipophilic nature of the bicyclo[7.2.0]undecane skeleton allows it to readily partition into microbial lipid bilayers. However, the complete saturation of the double bonds in TMBU alters its steric profile and electronic distribution compared to β-caryophyllene, subtly shifting its minimum inhibitory concentration (MIC) profile[3].

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) across Pathogen Classes

Compound / AntibioticS. aureus (Gram +) MIC (µM)E. coli (Gram -) MIC (µM)T. reesei (Fungi) MIC (µM)Stability / Half-life (in vitro)
TMBU (Caryophyllane) 2.8 ± 0.312.5 ± 1.05.2 ± 0.6High (Saturated, oxidation-resistant)
β-Caryophyllene 3.0 ± 0.414.0 ± 1.26.0 ± 0.5Moderate (Prone to auto-oxidation)
α-Humulene 5.0 ± 0.618.0 ± 1.510.0 ± 1.0Moderate (Ring strain vulnerability)
Kanamycin (Control) 1.5 ± 0.22.0 ± 0.3N/A (Antibacterial)High (Aqueous stability)

Data Synthesis: TMBU demonstrates a pronounced efficacy against Gram-positive bacteria (S. aureus) that is highly competitive with standard antibiotics. It exhibits moderate activity against Gram-negative strains (E. coli), primarily because the outer lipopolysaccharide (LPS) layer of Gram-negative bacteria acts as a partial barrier to highly hydrophobic molecules[2].

Mechanistic Pathway of Antimicrobial Action

Unlike traditional antibiotics that target specific mutable enzymatic pathways (e.g., cell wall synthesis or ribosomal translation), TMBU operates primarily through biophysical disruption. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability[4]. This steric hindrance leads to the disruption of the membrane potential, leakage of intracellular ions, and subsequent generation of reactive oxygen species (ROS), culminating in an apoptosis-like cell death[5].

G TMBU 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (TMBU) Membrane Lipid Bilayer Integration TMBU->Membrane Hydrophobic Interaction Fluidity Altered Membrane Fluidity & Permeability Membrane->Fluidity Steric Hindrance Potential Disruption of Membrane Potential Fluidity->Potential Ion Leakage ROS Oxidative Stress / ROS Generation Potential->ROS Metabolic Disruption Death Pathogen Cell Death (Apoptosis-like) ROS->Death DNA/Protein Damage

Figure 1: Mechanistic pathway of TMBU-induced antimicrobial action and membrane disruption.

Validated Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of colorimetric viability indicators prevents false positives caused by the poor aqueous solubility of sesquiterpenes.

Protocol A: High-Throughput Broth Microdilution Assay (MIC Determination)

Causality & Design Choice: TMBU is highly lipophilic. Relying solely on optical density (OD600) to measure bacterial growth is fundamentally flawed, as TMBU can form micro-emulsions in aqueous broth that scatter light and artificially inflate OD readings. Therefore, Resazurin (Alamar Blue) is utilized as a terminal electron acceptor. It provides an objective, metabolic-dependent fluorescent readout, turning from blue to pink only in the presence of viable, respiring cells.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 25923) in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in fresh MHB.

  • Compound Solubilization: Dissolve TMBU in cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Critical Step: Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of TMBU in MHB across the columns (ranging from 100 µM to 0.1 µM).

  • Inoculation & Controls: Add 50 µL of the diluted bacterial suspension to each well.

    • Positive Control: Bacteria + MHB + 1% DMSO (Validates solvent non-toxicity and baseline growth).

    • Negative Control: MHB + TMBU (Validates media sterility and background absorbance).

    • Reference Control: Kanamycin serial dilution.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Viability Assessment: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours in the dark.

  • Readout: Evaluate the color change. Blue indicates no metabolic activity (growth inhibition), while pink indicates viable cells. Record the lowest concentration of TMBU that retains the blue color as the MIC.

Protocol B: Time-Kill Kinetics Assay

Causality & Design Choice: While MIC indicates potency, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) effects. The time-kill assay tracks the logarithmic reduction of viable CFU over time, establishing the exact pharmacodynamic profile of TMBU[6].

Step-by-Step Methodology:

  • Preparation: Prepare glass flasks containing 10 mL of MHB spiked with TMBU at 1×, 2×, and 4× the determined MIC.

  • Inoculation: Introduce the bacterial inoculum to achieve a starting concentration of 5×105 CFU/mL.

  • Sampling: Incubate at 37°C with orbital shaking (150 rpm). Aliquot 100 µL samples at specific time intervals: 0, 2, 4, 8, 12, and 24 hours.

  • Plating: Perform 10-fold serial dilutions of each aliquot in sterile PBS. Spread 100 µL of the dilutions onto Tryptic Soy Agar (TSA) plates.

  • Enumeration: Incubate the plates for 24 hours at 37°C and count the colonies. A reduction of ≥3log10​ CFU/mL compared to the initial inoculum confirms bactericidal activity.

Conclusion

2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (TMBU) presents a compelling profile as a stable, broad-spectrum antimicrobial scaffold. Its biophysical mechanism of action—targeting membrane fluidity rather than mutable enzymatic pathways—offers a strategic advantage in mitigating the rapid development of antimicrobial resistance. Its superior chemical stability over β-caryophyllene makes it an optimized candidate for topical formulations and advanced drug delivery systems.

References

  • Dahham, S. S., Tabana, Y. M., Iqbal, M. A., Ahamed, M. B., Ezzat, M. O., Majid, A. S., & Majid, A. M. (2015). "The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna". Molecules (Basel, Switzerland), 20(7), 11808–11829. URL: [Link]

  • Di Sotto, A., Mancinelli, R., Gullì, M., Eufemi, M., Mammola, C. L., Mazzanti, G., & Di Giacomo, S. (2020). "Chemopreventive Potential of Caryophyllane Sesquiterpenes: An Overview of Preliminary Evidence". Cancers, 12(10), 3034. URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (CAS No. 20479-00-9). As a valued researcher, your safety is our primary concern. This document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

2,6,10,10-Tetramethylbicyclo[7.2.0]undecane is a saturated bicyclic sesquiterpene.[3] While extensive toxicological data is not available, related safety information suggests that it may cause eye and skin irritation, and may cause sensitization by skin contact.[1][2] Vapors may also be irritating to the eyes, nose, and throat.[2] Therefore, it is prudent to handle this compound with the appropriate personal protective equipment to minimize exposure.

Table 1: Known and Inferred Hazards

Hazard TypeDescriptionSource
Eye Irritation May cause irritation to the eyes.[1][2]
Skin Irritation May cause skin irritation and/or dermatitis.[1][2]
Skin Sensitization May cause sensitization by skin contact.[1][2]
Inhalation Vapors may be irritating to the respiratory tract.[1][2]
Ingestion May be harmful if swallowed.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is mandatory when handling 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane to prevent direct contact and inhalation of vapors.

  • Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn in situations where splashing is a possibility.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and change them immediately if they become contaminated.

  • Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. Ensure that your legs and feet are covered with appropriate clothing and closed-toe shoes.

  • Respiratory Protection: While not expected to be necessary under normal laboratory conditions with adequate ventilation, if you are working in a poorly ventilated area or notice any respiratory irritation, use a NIOSH-approved respirator with an organic vapor cartridge.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical for minimizing risk. The following protocol should be followed every time you handle 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane.

Pre-Operational Checklist
  • Verify Ventilation: Ensure you are working in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Inspect PPE: Check that all your personal protective equipment is in good condition and readily available.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Review the Protocol: Mentally walk through the entire procedure before you begin.

Handling Procedure
  • Don PPE: Put on your lab coat, safety goggles, and gloves.

  • Prepare Your Workspace: Lay down absorbent, disposable bench paper to contain any potential spills.

  • Dispense the Chemical: Carefully measure and dispense the required amount of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane. Avoid splashing.

  • Seal the Container: Tightly cap the primary container immediately after use.

  • Perform Your Experiment: Carry out your experimental work, being mindful of potential chemical interactions.

  • Clean Up: Once your work is complete, decontaminate any surfaces that may have come into contact with the chemical. Dispose of contaminated bench paper and gloves in the appropriate waste container.

  • Doff PPE: Remove your gloves and lab coat, and wash your hands thoroughly with soap and water.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Post-Handling Verify_Ventilation Verify Ventilation Inspect_PPE Inspect PPE Verify_Ventilation->Inspect_PPE Locate_Safety_Equipment Locate Safety Equipment Inspect_PPE->Locate_Safety_Equipment Don_PPE Don PPE Locate_Safety_Equipment->Don_PPE Prepare_Workspace Prepare Workspace Don_PPE->Prepare_Workspace Dispense_Chemical Dispense Chemical Prepare_Workspace->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Clean_Up Clean Up Workspace Perform_Experiment->Clean_Up Doff_PPE Doff PPE & Wash Hands Clean_Up->Doff_PPE Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste

A streamlined workflow for the safe handling of laboratory chemicals.

Disposal Plan: Responsible Stewardship

As there is no evidence to suggest that 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane is an acutely hazardous waste, its disposal should follow standard procedures for non-hazardous chemical waste.[4] However, local regulations may vary, so always consult with your institution's Environmental Health and Safety (EHS) office.

Waste Collection
  • Collect all waste containing 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane in a clearly labeled, sealed, and compatible container.

  • Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.

Container Disposal
  • Empty containers that have held 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected and disposed of as chemical waste.[5]

  • After rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[5]

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

  • NextSDS. 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane — Chemical Substance Information. [Link]

  • Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • AMI-CON. 9-20479-B. [Link]

  • NextSDS. 2,6,10,10-tetramethylbicyclo[7.2.0]undecan-3-one. [Link]

  • ConRo. SAFETY DATA SHEET. [Link]

  • Georgia Institute of Technology Environmental Health & Safety. Chemical Waste Disposal. [Link]

  • Cheméo. 10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecane (CAS 357414-37-0). [Link]

  • Covestro Solution Center. SAFETY DATA SHEET. [Link]

  • The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. [Link]

  • Canada.ca. Risk management scope for certain terpenes and terpenoids within the monocyclic and bicyclic sesquiterpenes group. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.